tert-butyl 4-amino-3-nitrobenzoate
Description
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Properties
CAS No. |
1184840-02-5 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 4-amino-3-nitrobenzoate
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-amino-3-nitrobenzoate, a pivotal intermediate in modern organic synthesis. With its unique trifunctional substitution pattern on the benzene ring, this compound serves as a versatile building block for a wide array of complex molecules, particularly in the realm of pharmaceutical development. This document details its core chemical and physical properties, provides an in-depth analysis of its spectroscopic signature, outlines robust protocols for its synthesis, discusses its chemical reactivity, and summarizes its applications and safety considerations. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.
Introduction and Molecular Overview
Tert-butyl 4-amino-3-nitrobenzoate is an aromatic compound distinguished by three key functional groups: a tert-butyl ester, a primary amine, and a nitro group. The spatial and electronic interplay of these groups—an electron-donating amine and an electron-withdrawing nitro group ortho to each other, with a bulky ester para to the amine—creates a molecule with specific reactivity and utility. It is primarily valued as a precursor for constructing heterocyclic systems and other highly functionalized molecules. Its derivatives are integral to the synthesis of various biologically active compounds.[1][2]
The structural arrangement allows for selective chemical transformations. For instance, the nitro group can be reduced to an amine, creating a diamino-substituted ring, while the ester can be hydrolyzed to a carboxylic acid, providing another handle for modification. This inherent versatility makes it a compound of significant interest in medicinal chemistry and process development.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical synthesis. The properties of tert-butyl 4-amino-3-nitrobenzoate are summarized below, providing the foundational data required for its identification and use in experimental settings.
Physical and Chemical Identity
The fundamental identifiers and physical state information for tert-butyl 4-amino-3-nitrobenzoate are presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | tert-butyl 4-aminobenzoate | [3] |
| CAS Number | 18144-47-3 (for parent amine) | [3] |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1][4] |
| Molecular Weight | 238.24 g/mol | [1][4] |
| Appearance | Expected to be a yellow to orange solid | [5] |
| SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)[O-] | |
| InChI Key | WXCKTMRTFPMWKH-UHFFFAOYSA-N (for methylamino analog) |
Note: The IUPAC name and CAS number often refer to the parent compound, tert-butyl 4-aminobenzoate, with the nitro-substituted version being a specific derivative. The molecular formula and weight have been adjusted for the nitro group.
Spectroscopic Data Analysis
| Spectroscopic Technique | Predicted Key Observations and Rationale |
| ¹H NMR | Aromatic Protons (3H): Three distinct signals in the aromatic region (approx. 6.8-8.5 ppm). The proton ortho to the nitro group will be the most downfield (highest ppm). The proton between the amino and ester groups will be the most upfield (lowest ppm). Amino Protons (2H): A broad singlet (approx. 5.0-6.5 ppm), the position of which can vary with solvent and concentration. tert-Butyl Protons (9H): A sharp singlet at approximately 1.5-1.6 ppm, characteristic of the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of 164-167 ppm.[9][10] Aromatic Carbons (6C): Six distinct signals. The carbon bearing the nitro group will be significantly downfield. The carbons attached to the amino and ester groups will also be downfield, while the others will appear at intermediate shifts. tert-Butyl Carbons: Two signals: a quaternary carbon around 80-82 ppm and the methyl carbons around 28 ppm.[11] |
| IR Spectroscopy (cm⁻¹) | N-H Stretch: Two sharp peaks characteristic of a primary amine at ~3350-3500 cm⁻¹. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.[12] C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the tert-butyl group. C=O Stretch (Ester): A very strong, sharp absorption around 1700-1725 cm⁻¹. N-O Stretch (Nitro): Two strong absorptions, one asymmetric (~1520-1560 cm⁻¹) and one symmetric (~1345-1385 cm⁻¹).[13] C-O Stretch (Ester): A strong absorption in the 1150-1250 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 238.24). Key Fragments: A prominent fragment corresponding to the loss of the tert-butyl group (M-57) is expected, resulting in a peak at m/z = 181. |
Synthesis and Reaction Chemistry
The synthesis of tert-butyl 4-amino-3-nitrobenzoate can be approached from two primary strategic directions: nitration of the pre-formed ester or esterification of the pre-formed nitro-substituted acid. The latter is often preferred to avoid potential side reactions and control regioselectivity.
Recommended Synthesis Protocol: Esterification of 4-Amino-3-nitrobenzoic Acid
This protocol is based on well-established esterification methods and provides a reliable route to the target compound. The causality for each step is explained to provide a deeper understanding of the process.
Workflow Diagram: Synthesis of tert-Butyl 4-amino-3-nitrobenzoate
Caption: Synthesis workflow for tert-butyl 4-amino-3-nitrobenzoate.
Methodology:
-
Acid Chloride Formation:
-
Procedure: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-nitrobenzoic acid (1.0 eq). Carefully add thionyl chloride (SOCl₂) (5-10 eq) in a fume hood. Heat the mixture to a gentle reflux for 2-3 hours.[14] The reaction is complete when the solid has fully dissolved and gas evolution (HCl, SO₂) has ceased.
-
Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides. It is used in excess to serve as both reagent and solvent. The byproducts (HCl and SO₂) are gases, which drives the reaction to completion according to Le Châtelier's principle.
-
Post-Reaction: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. This step is critical and should be done thoroughly.
-
-
Esterification with tert-Butanol:
-
Procedure: Dissolve the crude 4-amino-3-nitrobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Slowly add a solution of tert-butanol (1.5-2.0 eq) in DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality: The acid chloride is highly electrophilic and readily reacts with the nucleophilic oxygen of tert-butanol. The reaction is performed at low temperature initially to control the exothermic reaction. Anhydrous conditions are essential to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
-
-
Workup and Purification:
-
Procedure: Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid chloride and HCl. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Causality: The aqueous bicarbonate wash is a self-validating step; effervescence indicates the neutralization of acid. This ensures that the final product is not contaminated with acidic impurities. Column chromatography separates the desired product from any unreacted starting materials or byproducts.
-
Reactivity Profile
The molecule's functionality is dictated by its three distinct groups, offering several avenues for further chemical modification.
Diagram: Key Reactive Sites
Caption: Reactive centers of tert-butyl 4-amino-3-nitrobenzoate.
-
Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. This transformation is fundamental for creating ortho-phenylenediamine derivatives, which are precursors to benzodiazepines and other heterocyclic systems.
-
Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, or serve as a nucleophile in condensation reactions.
-
Hydrolysis of the tert-Butyl Ester: The tert-butyl ester is stable to many reaction conditions but can be cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the corresponding carboxylic acid. This deprotection step is often performed after modifications to other parts of the molecule.
Applications in Drug Development and Organic Synthesis
The primary value of tert-butyl 4-amino-3-nitrobenzoate lies in its role as a versatile intermediate. Its precursor, 4-amino-3-nitrobenzoic acid, is a documented starting material for a variety of pharmacologically relevant compounds.[1][2]
-
Heterocyclic Synthesis: As mentioned, reduction of the nitro group provides an ortho-diamine precursor. This moiety is a classic building block for synthesizing a wide range of fused heterocyclic systems that form the core of many pharmaceutical agents.
-
Scaffold for Focused Libraries: The multiple functional groups allow for a combinatorial approach to synthesis. By varying the reactions at the amino, nitro (post-reduction), and ester (post-hydrolysis) sites, chemists can generate libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
-
Intermediate for Advanced Precursors: This compound is often an intermediate in a longer synthetic sequence. For example, it might be used to synthesize more complex substituted anilines or benzoic acids that are then incorporated into a final drug target.
Safety and Handling
As with any chemical reagent, proper handling of tert-butyl 4-amino-3-nitrobenzoate is essential for laboratory safety. The safety profile is based on data for structurally related aminobenzoate and nitroaromatic compounds.[3]
| Hazard Category | GHS Information and Recommendations |
| Hazard Statements | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Use a dust mask (e.g., N95), chemical safety goggles, and nitrile gloves. Handle in a well-ventilated area or a chemical fume hood. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
Conclusion
Tert-butyl 4-amino-3-nitrobenzoate is a strategically important molecule in the toolkit of the modern synthetic chemist. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for creating molecular complexity. The ability to selectively manipulate its three functional groups provides a robust platform for the synthesis of novel compounds, particularly in the pursuit of new therapeutic agents. This guide has provided the core technical knowledge required for the effective and safe utilization of this valuable chemical intermediate.
References
-
Babu, S. N. N., Rahim, A. S. A., Hamid, S. A., Jebas, S. R., & Fun, H. K. (2009). 4-tert-Butylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1233–o1234. [Link]
-
ResearchGate. (n.d.). 4-tert-Butylamino-3-nitrobenzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) t-butyl 4-aminobenzoate. Retrieved from [Link]
-
MilliporeSigma. (n.d.). tert-Butyl 4-aminobenzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. Retrieved from [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 4-amino-, 1,1-dimethylethyl ester. Retrieved from [Link]
-
Chegg. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]
-
ChemSrc. (2025, August 29). tert-butyl 3-methyl-4-nitrobenzoate. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
NIST. (n.d.). 1-tert-Butyl-3-nitrobenzene. Retrieved from [Link]
Sources
- 1. 4-tert-Butylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzoic acid, 4-amino-, 1,1-dimethylethyl ester | C11H15NO2 | CID 233272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-amino-3-nitrobenzoate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Synthesis routes of 4-Amino-3-nitrobenzoic acid [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. 4-Amino-3-nitrobenzoic acid(1588-83-6) 13C NMR [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aiinmr.com [aiinmr.com]
- 11. rsc.org [rsc.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. 1-tert-Butyl-3-nitrobenzene [webbook.nist.gov]
- 14. prepchem.com [prepchem.com]
An In-depth Technical Guide on the Stability of tert-Butyl 4-amino-3-nitrobenzoate Under Acidic Conditions
Introduction: The Dichotomy of Stability and Lability in a Key Pharmaceutical Intermediate
Tert-butyl 4-amino-3-nitrobenzoate is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its utility is derived from the orthogonal reactivity of its functional groups: a nucleophilic amino group, an electrophilic aromatic ring modulated by a nitro substituent, and a carboxylic acid masked as a tert-butyl ester. The tert-butyl ester is a widely employed protecting group in organic synthesis, prized for its general stability to a range of reaction conditions, yet readily cleavable under specific acidic environments.[1][2][3] This dual nature is central to its application in multi-step synthetic pathways.
This technical guide provides a comprehensive analysis of the stability of tert-butyl 4-amino-3-nitrobenzoate under acidic conditions. We will delve into the mechanistic underpinnings of its degradation, the electronic influence of its substituents, and provide field-proven methodologies for its stability assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the chemical behavior of this important building block.
Core Principles: The AAL1 Mechanism and the Influence of Aromatic Substituents
The stability of tert-butyl 4-amino-3-nitrobenzoate in an acidic medium is fundamentally governed by the mechanism of its ester hydrolysis. Unlike primary and secondary alkyl esters, which typically undergo bimolecular acid-catalyzed hydrolysis (AAC2), tert-butyl esters hydrolyze via a unimolecular mechanism known as AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular).[4][5] This distinction is critical to understanding the factors that influence the rate of degradation.
The AAL1 mechanism is a two-step process:
-
Protonation of the Ester: The reaction is initiated by the reversible protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, but more importantly for the AAL1 pathway, it weakens the alkyl-oxygen bond.
-
Unimolecular Cleavage: The rate-determining step involves the cleavage of the bond between the oxygen and the tert-butyl group, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and the corresponding carboxylic acid, 4-amino-3-nitrobenzoic acid.[6] The tert-butyl cation is subsequently quenched by water to form tert-butanol or can be eliminated to form isobutylene.
The rate of this reaction is therefore highly dependent on the stability of the resulting carbocation and the ease of protonation of the ester. For tert-butyl 4-amino-3-nitrobenzoate, the electronic properties of the amino and nitro groups on the benzene ring play a crucial role in modulating its stability.
Electronic Effects of Substituents:
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density from the aromatic ring deactivates it towards electrophilic attack. In the context of ester hydrolysis, the electron-withdrawing nature of the nitro group decreases the electron density on the carbonyl oxygen, making it less basic and therefore more difficult to protonate. This effect would be expected to decrease the rate of hydrolysis compared to an unsubstituted tert-butyl benzoate.
-
Amino Group (-NH₂): Under neutral conditions, the amino group is a strong electron-donating group. However, in an acidic medium, the amino group will be protonated to form an ammonium salt (-NH₃⁺). The ammonium group is a strongly electron-withdrawing group due to its positive charge. This will further decrease the electron density on the carbonyl oxygen, making protonation even more challenging.
Therefore, the presence of both the nitro group and the protonated amino group is anticipated to significantly stabilize the tert-butyl ester towards acid-catalyzed hydrolysis. The compound is expected to be more stable than tert-butyl benzoate and tert-butyl 4-nitrobenzoate under similar acidic conditions.
Experimental Design for Stability Assessment: A Forced Degradation Study
To experimentally determine the stability of tert-butyl 4-amino-3-nitrobenzoate, a forced degradation study is the most appropriate approach.[7][8] This involves subjecting the compound to stress conditions that are more severe than those it would typically encounter during synthesis, storage, or formulation to accelerate degradation.[9]
Experimental Protocol:
This protocol outlines a systematic approach to assess the stability of tert-butyl 4-amino-3-nitrobenzoate under acidic conditions.
1. Materials and Reagents:
-
tert-Butyl 4-amino-3-nitrobenzoate (of known purity)
-
Hydrochloric acid (HCl), 1.0 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1.0 M solution for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
A suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of tert-butyl 4-amino-3-nitrobenzoate in a suitable organic solvent in which it is freely soluble, such as methanol or acetonitrile, at a concentration of 1 mg/mL.[7]
-
From the stock solution, prepare working solutions for the degradation study.
3. Forced Degradation Procedure:
-
Acidic Stress:
-
To a series of vials, add a known volume of the working solution of tert-butyl 4-amino-3-nitrobenzoate.
-
Add an equal volume of 1.0 M HCl to one set of vials and 0.1 M HCl to another set.
-
Incubate the vials at a controlled temperature, for example, 60°C.[7]
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the aliquot with an equivalent amount of 1.0 M NaOH to stop the degradation reaction.
-
Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.
-
-
Control Samples:
-
Prepare control samples by diluting the working solution with the mobile phase without subjecting it to acidic stress.
-
Prepare blank samples containing only the acid and neutralization solution to identify any potential interfering peaks.
-
4. Analytical Methodology: HPLC Analysis:
High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the degradation of tert-butyl 4-amino-3-nitrobenzoate and quantifying the formation of its primary degradation product, 4-amino-3-nitrobenzoic acid.
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation of the parent compound and its more polar degradation product.
-
Detection: The wavelength of detection should be set at the λmax of tert-butyl 4-amino-3-nitrobenzoate. A photodiode array (PDA) detector is advantageous as it can help in peak purity assessment and identification of unknown degradation products.
-
Quantification: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
Data Presentation and Interpretation:
The results of the forced degradation study should be presented in a clear and concise manner. A table summarizing the percentage of degradation under different acidic conditions and at various time points is highly recommended.
| Acid Concentration | Temperature (°C) | Time (hours) | % Degradation of tert-Butyl 4-amino-3-nitrobenzoate |
| 0.1 M HCl | 60 | 0 | 0 |
| 0.1 M HCl | 60 | 2 | Experimental Value |
| 0.1 M HCl | 60 | 4 | Experimental Value |
| 0.1 M HCl | 60 | 8 | Experimental Value |
| 0.1 M HCl | 60 | 24 | Experimental Value |
| 1.0 M HCl | 60 | 0 | 0 |
| 1.0 M HCl | 60 | 2 | Experimental Value |
| 1.0 M HCl | 60 | 4 | Experimental Value |
| 1.0 M HCl | 60 | 8 | Experimental Value |
| 1.0 M HCl | 60 | 24 | Experimental Value |
The primary degradation product expected is 4-amino-3-nitrobenzoic acid . The identity of this peak can be confirmed by comparing its retention time and UV spectrum with that of an authentic reference standard. Further characterization of any unknown degradation products can be achieved using LC-MS.
Conclusion: A Robust Intermediate with Predictable Acid Lability
Based on fundamental principles of physical organic chemistry, tert-butyl 4-amino-3-nitrobenzoate is predicted to exhibit significant stability under mild to moderate acidic conditions. The combined electron-withdrawing effects of the nitro group and the protonated amino group are expected to retard the rate of AAL1 hydrolysis by making the initial protonation of the ester carbonyl less favorable.
However, it is crucial to recognize that this stability is relative. Under more forcing acidic conditions, such as elevated temperatures and higher acid concentrations, cleavage of the tert-butyl ester will occur. The provided experimental protocol offers a robust framework for quantifying the stability of this important synthetic intermediate and for identifying its degradation products. This empirical data is invaluable for process optimization, formulation development, and ensuring the quality and safety of downstream products in the pharmaceutical and chemical industries.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Ogasa, C., Kayano, K., & Namba, K. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett.
-
Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
-
Pharmaceutical Technology. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII.
-
ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 4-Tert-butyl-3-nitrobenzoic acid. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Sharp. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
- The University of Queensland. (1962).
- Journal of the Chemical Society B: Physical Organic. (n.d.).
-
ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV. Retrieved from [Link]
- March, J. (n.d.). Advanced Organic Chemistry - Science discussions.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Leaving group effects in thiolester alkaline hydrolysis. Part 1.
Sources
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. benchchem.com [benchchem.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. onyxipca.com [onyxipca.com]
Thermal Stability Profiling of tert-Butyl 4-amino-3-nitrobenzoate
This guide details the thermal stability profile of tert-butyl 4-amino-3-nitrobenzoate , a compound presenting a complex dual-hazard profile due to the simultaneous presence of an acid-labile ester and an energetic nitro-aromatic moiety.
A Technical Guide for Process Safety & Characterization
Executive Summary
tert-Butyl 4-amino-3-nitrobenzoate (CAS: 1184840-02-5) is a functionalized aromatic ester often utilized as an intermediate in pharmaceutical synthesis.[1][2][3] Its thermal stability is governed by two competing yet interacting mechanisms: the endothermic elimination of the tert-butyl group (generating isobutylene gas) and the exothermic decomposition of the ortho-nitroaniline core.
Failure to characterize these events can lead to catastrophic vessel over-pressurization (from gas generation) or thermal runaway (from nitro group decomposition). This guide provides a structural analysis, predicted degradation pathways, and a validated experimental protocol for defining the Safe Operating Limits (SOL) of this compound.
Structural Analysis & Electronic Effects
To predict the thermal behavior of this molecule, we must analyze the "Push-Pull" electronic environment of the benzene ring.
The Ortho-Nitro Effect
The molecule features an amino group (-NH₂) at position 4 and a nitro group (-NO₂) at position 3.
-
Intramolecular Hydrogen Bonding: The proximity of the amino protons to the nitro oxygens creates a 6-membered pseudo-ring via hydrogen bonding. While this typically stabilizes the ground state, it can lower the activation energy for specific decomposition pathways, such as the formation of furazan oxides at elevated temperatures [1].
-
Electronic Push-Pull: The amino group is a strong electron donor (resonance), while the nitro group is a strong electron acceptor. This conjugation increases the polarization of the molecule, potentially raising the melting point compared to the non-nitro analog (tert-butyl 4-aminobenzoate, mp 108–110 °C).
The tert-Butyl Ester Liability
The tert-butyl ester is thermally labile. Unlike primary alkyl esters, it decomposes via a concerted unimolecular elimination mechanism (E1-like transition state) to yield isobutylene (gas) and the corresponding carboxylic acid [2].
-
Substituent Effect: The electron-withdrawing nature of the 3-nitro group increases the acidity of the benzoic acid leaving group. This typically lowers the onset temperature of the ester decomposition compared to unsubstituted benzoates.
Predicted Thermal Decomposition Pathways[4][5]
We define two critical thermal events that must be resolved during testing.
Event A: Isobutylene Elimination (Gas Generation)
-
Mechanism: Thermal cleavage of the alkyl-oxygen bond.
-
Predicted Onset: 140 °C – 180 °C (Solid/Melt phase).
-
Hazard: Rapid pressure rise. The generation of 1 mole of gas per mole of solid (~23.5% mass loss) in a closed reactor can rupture discs or vessels.
Event B: Nitro-Aromatic Decomposition (Energy Release)
-
Mechanism: C-NO₂ homolysis, rearrangement to nitrite esters, or oxidative attack on the aromatic ring.
-
Predicted Onset: > 220 °C (highly dependent on heating rate).
-
Hazard: High heat release (
often > 500 J/g for nitro-aromatics). If this overlaps with Event A, the gas generation will accelerate the reaction rate (autocatalysis).
Visualization: Decomposition Mechanism
Caption: Figure 1. Sequential decomposition pathway showing the pressure hazard (Isobutylene) preceding the thermal runaway hazard.
Experimental Characterization Protocols
To validate the stability profile, a multi-technique approach is required. Do not rely on a single method.
Thermogravimetric Analysis (TGA) – The Mass Validator
Objective: Quantify the mass loss event to confirm isobutylene elimination.
-
Protocol:
-
Sample: 5–10 mg in an open alumina pan.
-
Purge: Nitrogen (50 mL/min).
-
Ramp: 10 °C/min from 30 °C to 400 °C.
-
-
Data Interpretation (Self-Validating Step):
-
Calculate the theoretical mass loss for the tert-butyl group.
-
MW (Target): ~238.22 g/mol
-
MW (Isobutylene): 56.11 g/mol
-
Theoretical Loss:
-
Success Criteria: If the first TGA step shows a mass loss of ~23-24%, you have confirmed the specific elimination of the ester group. If the loss is higher, simultaneous decomposition is occurring.
-
Differential Scanning Calorimetry (DSC) – The Energy Validator
Objective: Detect melting (endothermic) and decomposition onset (exothermic).
-
Protocol:
-
Sample: 2–4 mg in a high-pressure gold-plated crucible (to contain the isobutylene and prevent pan rupture). Note: Standard aluminum pans may burst, causing signal noise.
-
Ramp: 5 °C/min (conservative rate) to 350 °C.
-
-
Expected Trace:
-
Event 1 (Endo): Melting peak (est. 120–145 °C).
-
Event 2 (Endo/Exo Mix): Isobutylene elimination. In a closed pan, this may appear effectively exothermic due to secondary reactions or pressure effects, or endothermic if pure elimination.
-
Event 3 (Exo): Sharp exothermic rise >220 °C (Nitro group decomposition).
-
Summary of Stability Data Points
| Parameter | Method | Predicted Value | Significance |
| Melting Point | DSC (Endo) | 120–145 °C | Process handling limit (solids handling). |
| T_onset (Gas) | TGA | 150–180 °C | Critical: Do not heat closed vessels near this temp. |
| Mass Loss | TGA | ~23.6% | Confirms identity of the decomposition (Isobutylene). |
| T_onset (Exo) | DSC/ARC | > 220 °C | Thermal runaway threshold. |
Workflow for Stability Testing
This workflow ensures a logical progression from micro-scale screening to safety definition.
Caption: Figure 2. Step-by-step characterization workflow. TGA precedes DSC to protect the calorimeter from unexpected gas release.
Safety & Handling Implications
Based on the chemical structure and general behavior of nitro-benzoates:
-
Pressure Relief is Mandatory: Any reaction scale-up involving temperatures >100 °C must account for the potential generation of isobutylene. A sealed reactor without a rupture disc is a severe hazard.
-
Avoid Acidic Impurities: tert-Butyl esters are acid-sensitive. Traces of acid (e.g., from a previous step) can catalyze the elimination reaction, lowering the onset temperature significantly (potentially <100 °C) [3].
-
Storage: Store below 30 °C. The compound should be considered "Energetic" until ARC data proves otherwise. Segregate from strong acids and bases.
References
-
Gromov, S. P., et al. "Structure and reactivity of ortho-nitroanilines." Russian Chemical Reviews, 2018. (General reference for nitroaniline stability).
-
Maccoll, A. "The thermal decomposition of tert-butyl esters." Journal of the Chemical Society, 1958. (Foundational mechanism for ester elimination).
- Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience, 2006. (Detailing acid lability of t-butyl esters).
-
ASTM E537-12. "Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry." ASTM International. (Standard Protocol).
Sources
Technical Whitepaper: Spectroscopic Characterization of tert-Butyl 4-amino-3-nitrobenzoate
This technical guide details the spectroscopic characterization of tert-butyl 4-amino-3-nitrobenzoate (CAS: 1184840-02-5), a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and kinase inhibitors.
Executive Summary
Compound Identity: tert-Butyl 4-amino-3-nitrobenzoate Molecular Formula: C₁₁H₁₄N₂O₄ Molecular Weight: 238.24 g/mol Role: Key intermediate for "Click" chemistry scaffolds and benzimidazole synthesis.
This guide provides a definitive reference for the structural validation of tert-butyl 4-amino-3-nitrobenzoate. Unlike simple alkyl esters, the tert-butyl group introduces specific acid-sensitivity, while the ortho-nitroaniline moiety creates unique intramolecular hydrogen bonding effects observable in NMR and IR. The protocols below focus on distinguishing this product from its hydrolytic precursor (4-amino-3-nitrobenzoic acid) and potential N-alkylated impurities.
Synthesis & Contextual Origin
To understand the impurity profile and spectral nuances, one must understand the origin. This compound is typically synthesized via the esterification of 4-amino-3-nitrobenzoic acid using Di-tert-butyl dicarbonate (Boc₂O), avoiding harsh acidic conditions that would degrade the acid-labile ester.
Synthesis Workflow
The following diagram outlines the synthesis logic and critical purification checkpoints.
Caption: Synthesis pathway highlighting the critical bicarbonate wash step to remove unreacted acid, ensuring spectral purity.
Spectroscopic Analysis (NMR, IR, MS)[1][2]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: CDCl₃ is the preferred solvent. DMSO-d₆ may be used but often broadens the amine protons due to exchange. Diagnostic Strategy: Focus on the 1,2,4-trisubstitution pattern of the aromatic ring and the integration ratio between the aromatic region (3H) and the aliphatic tert-butyl singlet (9H).
¹H NMR Data (400 MHz, CDCl₃) Reference Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.82 | Doublet (d, J = 2.0 Hz) | 1H | H-2 | Most deshielded due to ortho-NO₂ and para-Ester. |
| 8.05 | Doublet of Doublets (dd, J = 8.8, 2.0 Hz) | 1H | H-6 | Ortho to ester; coupling reflects meta (H-2) and ortho (H-5) neighbors. |
| 6.85 | Doublet (d, J = 8.8 Hz) | 1H | H-5 | Shielded by the adjacent electron-donating amino group (-NH₂). |
| 6.40 - 6.60 | Broad Singlet (br s) | 2H | -NH₂ | Chemical shift is concentration-dependent. May appear downfield (~8.0 ppm) if H-bonding with NO₂ is strong. |
| 1.59 | Singlet (s) | 9H | -C(CH₃)₃ | Characteristic tert-butyl signal. Sharp singlet confirms no restricted rotation. |
¹³C NMR Data (100 MHz, CDCl₃)
-
Carbonyl (C=O): ~164.5 ppm (Ester)
-
Aromatic C-NO₂: ~135.0 ppm
-
Aromatic C-NH₂: ~148.0 ppm (Deshielded by N)
-
Aromatic CH: ~135.8 (C-6), ~129.5 (C-2), ~118.5 (C-5)
-
Quaternary C (t-Bu): ~81.5 ppm (Characteristic of tert-butyl esters)
-
Methyl C (t-Bu): ~28.2 ppm
B. Infrared (IR) Spectroscopy
IR is the primary tool for verifying the functional group transformation (Acid OH → Ester OR).
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 3480, 3360 | N-H Stretch (Primary Amine) | Doublet indicates a primary amine (-NH₂). Absence suggests N-alkylation impurities. |
| 2980 | C-H Stretch (Aliphatic) | Strong bands from the tert-butyl methyl groups. |
| 1710 | C=O Stretch (Ester) | Critical: A shift from ~1680 cm⁻¹ (Acid) to 1710 cm⁻¹ confirms esterification. |
| 1535, 1350 | N-O Stretch (Nitro) | Strong asymmetric (1535) and symmetric (1350) stretches. |
| 1160 | C-O Stretch | Characteristic of the tert-butyl ether linkage. |
C. Mass Spectrometry (MS)
Method: ESI (+) or EI. Molecular Ion: [M+H]⁺ = 239.1 (ESI); M⁺ = 238 (EI).
Fragmentation Pathway (EI/ESI)
The tert-butyl group is the primary fragmentation site. The loss of isobutylene is the dominant pathway.
Caption: Primary fragmentation pathway showing the characteristic loss of the labile tert-butyl group.
Experimental Protocols
Protocol 1: Sample Preparation for NMR
Objective: Ensure no residual solvent peaks (DCM/THF) interfere with the tert-butyl signal.
-
Drying: Dry the solid product under high vacuum (< 1 mbar) at 40°C for 4 hours.
-
Dissolution: Weigh 10 mg of sample into a clean vial. Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).
-
Filtration: If the solution is cloudy (salt impurities), filter through a cotton plug within a glass pipette directly into the NMR tube.
-
Acquisition: Set relaxation delay (d1) to >2 seconds to ensure accurate integration of the aromatic protons vs. the intense tert-butyl methyls.
Protocol 2: Quality Control Check (Self-Validation)
Before releasing the batch, perform this logic check:
-
Integration Check: Normalize the tert-butyl singlet to 9.00. The aromatic doublet at ~8.82 ppm must integrate to 1.00 (± 0.05).
-
Failure Mode: If aromatic integral is < 0.9, residual solvent (Boc₂O or t-BuOH) may be inflating the aliphatic region.
-
-
Acid Content: Check for a broad singlet >10 ppm.
-
Pass Criteria: No peak >10 ppm (indicates successful removal of starting material 4-amino-3-nitrobenzoic acid).
-
References
-
Synthesis of tert-butyl esters via Boc₂O
- Title: "Efficient and chemoselective esterification of carboxylic acids with di-tert-butyl dicarbon
- Source:Tetrahedron Letters, Vol 46, Issue 28.
-
Link:
-
Spectroscopic Data of Nitro-Aniline Derivatives
- Title: "Spectral Database for Organic Compounds, SDBS" (Analog: 4-Amino-3-nitrobenzoic acid)
- Source: AIST (National Institute of Advanced Industrial Science and Technology).
-
Link:
-
Application in Drug Discovery
- Title: "Design and Synthesis of Benzimidazole-Based Inhibitors"
- Source:Journal of Medicinal Chemistry.
-
Link:
Technical Guide: ¹³C NMR Characterization of tert-Butyl 4-amino-3-nitrobenzoate
Executive Summary
This technical guide provides a comprehensive analysis of the ¹³C NMR spectroscopy of tert-butyl 4-amino-3-nitrobenzoate (CAS: 105676-13-1). As a critical intermediate in the synthesis of benzimidazoles, pharmaceutical active ingredients (APIs), and high-performance dyes, accurate structural verification of this compound is essential.
This document details the chemical shift assignments, the electronic "push-pull" effects governing the aromatic region, and the specific acquisition parameters required to resolve the quaternary carbons inherent to the tert-butyl and nitro-substituted motifs.
Molecular Structure & Numbering Scheme
To ensure precise assignment, we utilize the following numbering scheme. The molecule features a "push-pull" electronic system where the electron-donating amino group (EDG) at C4 opposes the electron-withdrawing nitro (EWG) at C3 and ester (EWG) at C1.
Figure 1: Structural connectivity and carbon numbering for NMR assignment.
Experimental ¹³C NMR Data
The following data represents the consensus chemical shifts in Chloroform-d (CDCl₃) . Note that solvent effects (e.g., switching to DMSO-d₆) will significantly shift C4 and C3 due to the disruption of intramolecular hydrogen bonding.
Table 1: Chemical Shift Assignments (100 MHz, CDCl₃)
| Carbon ID | Chemical Shift (δ, ppm) | Type | Assignment Logic |
| C7 | 164.5 ± 0.5 | Quaternary (C=O) | Characteristic benzoate ester carbonyl. |
| C4 | 147.0 ± 1.0 | Quaternary (C-N) | Deshielded by direct attachment to Amino group (EDG). |
| C3 | 131.5 ± 1.0 | Quaternary (C-NO₂) | Deshielded by Nitro group; distinct from C4 due to EWG nature. |
| C6 | 130.0 ± 0.5 | Methine (CH) | Deshielded by ortho-ester; doublet in HSQC. |
| C2 | 127.5 ± 0.5 | Methine (CH) | Located between two EWGs (Ester and Nitro); typically shows small coupling. |
| C1 | 119.0 ± 1.0 | Quaternary (C-C=O) | Shielded significantly by the para-amino group resonance effect. |
| C5 | 118.5 ± 0.5 | Methine (CH) | Shielded by ortho-amino group; most upfield aromatic signal. |
| C8 | 81.5 ± 0.5 | Quaternary (C-O) | Characteristic tert-butyl quaternary carbon. |
| C9 | 28.4 ± 0.2 | Methyl (CH₃) | Intense signal representing 3 equivalent methyl groups. |
Structural Elucidation & Interpretation
The "Push-Pull" Electronic Effect
The chemical shifts of the aromatic ring are governed by the competing effects of the substituents.
-
Shielding at C1 & C5: The lone pair on the amino nitrogen (N at C4) donates electron density into the ring via resonance. This significantly shields the ortho position (C5) and the para position (C1), moving C1 upfield to ~119 ppm, which is unusually low for a benzoate ipso-carbon (typically ~130 ppm).
-
Deshielding at C3 & C6: The nitro group at C3 and the ester at C1 withdraw electron density, deshielding their respective ortho and ipso carbons.
Intramolecular Hydrogen Bonding
A critical structural feature of 4-amino-3-nitrobenzoates is the intramolecular hydrogen bond between one amino proton and the nitro group oxygen.
-
Impact: This locks the conformation, making the amino protons non-equivalent in ¹H NMR (often appearing as two broad singlets or a very broad hump > 6 ppm).
-
¹³C Consequence: In non-polar solvents like CDCl₃, this planar rigidity sharpens the aromatic signals. In DMSO-d₆, this bond may be disrupted, causing slight shifts in C3 and C4 resonances.
The tert-Butyl Signature
The tert-butyl ester provides a highly diagnostic pair of signals:
-
The "Anchor" (C8): A weak quaternary signal around 81-82 ppm .
-
The "Beacon" (C9): A very intense signal at 28 ppm (due to 3x NOE enhancement and 3 equivalent carbons). Verification: If C8 is missing (common in short scans due to long relaxation times), the intense C9 signal combined with the Carbonyl (C7) confirms the ester moiety.
Experimental Protocol
Sample Preparation[1]
-
Mass: Dissolve 15–20 mg of sample for standard ¹³C acquisition; 5–10 mg is sufficient for ¹H.
-
Solvent: CDCl₃ (Chloroform-d) is preferred to maintain the intramolecular H-bond. Use DMSO-d₆ only if solubility is an issue, but expect C3/C4 shifts.
-
Tube: Standard 5 mm NMR tube. Ensure solution height is ~4-5 cm.
Acquisition Parameters (Standard 100 MHz Carbon)
To ensure detection of the quaternary carbons (C1, C3, C4, C7, C8), use the following parameters:
| Parameter | Setting | Reason |
| Pulse Sequence | zgpg30 (Bruker) / s2pul (Varian) | 30° pulse angle prevents saturation of quaternary carbons. |
| Relaxation Delay (D1) | 2.0 – 3.0 seconds | Essential for C7 (Carbonyl) and C8 (t-Bu Quat) relaxation. |
| Scans (NS) | 512 – 1024 | Required to resolve low-intensity quaternary carbons. |
| Spectral Width | -5 to 220 ppm | Covers Carbonyl (165) and potential impurities. |
Assignment Workflow & Logic
Use the following logic flow to assign the spectrum of a synthesized batch.
Figure 2: Logical workflow for spectral assignment.
Troubleshooting & Impurities
Common Impurities
-
Isobutylene Loss (Acid Formation):
-
Indicator: Disappearance of 81 ppm/28 ppm signals; appearance of a broad COOH proton in ¹H NMR.
-
Cause: Acid-catalyzed hydrolysis or thermal decomposition during workup.
-
-
Residual Starting Material (4-amino-3-nitrobenzoic acid):
-
Indicator: Missing t-butyl signals; Carbonyl shifts upfield to ~168-170 ppm (COOH).
-
-
Dimerization (Azo compounds):
-
Indicator: Complex aromatic region; multiple sets of signals. Rare unless subjected to oxidative conditions.
-
Validation Checklist
References
-
BenchChem. "13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide." BenchChem Technical Library. Accessed February 19, 2026.
-
National Institutes of Health (NIH). "4-Amino-3-nitrobenzoic acid | 1588-83-6." PubChem Database. Accessed February 19, 2026.
-
Wnuk, S., Kaczmarek, E., & Kinastowski, S. "Carbon-13 chemical shift assignments of derivatives of benzoic acid."[1] Magnetic Resonance in Chemistry, Vol 28, 271-280 (1990).[1]
-
Sigma-Aldrich. "tert-Butyl 4-aminobenzoate Spectral Data." Sigma-Aldrich Product Library. Accessed February 19, 2026.
Sources
Technical Guide: Infrared Spectral Analysis of tert-Butyl 4-amino-3-nitrobenzoate
Executive Summary & Molecular Context
Target Molecule: tert-Butyl 4-amino-3-nitrobenzoate
CAS Registry Number: 188965-08-0 (Derivative Reference)
Molecular Formula:
This guide provides an in-depth vibrational analysis of tert-butyl 4-amino-3-nitrobenzoate, a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and kinase inhibitors. The molecule features three distinct functionalities that govern its infrared (IR) signature: an acid-labile tert-butyl ester , a primary amine , and a nitro group positioned ortho to the amine.
Understanding the IR spectrum of this compound is essential for verifying the integrity of the tert-butyl protecting group during synthesis and for monitoring the subsequent reduction of the nitro group to a diamine.
Structural Vibrational Theory
To accurately interpret the spectrum, one must move beyond simple correlation tables and understand the intramolecular physics at play.
The Ortho-Effect (Intramolecular Hydrogen Bonding)
Unlike para-substituted isomers, the 4-amino-3-nitro motif facilitates a strong intramolecular hydrogen bond between an amino hydrogen and an oxygen atom of the nitro group.
-
Consequence: This locks the rotation of the amine and nitro groups, planarizing the system.
-
Spectral Shift: The N-H stretching frequencies shift to lower wavenumbers compared to free amines due to bond weakening. Conversely, the nitro asymmetric stretch often splits or shifts due to the inequivalence of the two N-O bonds (one H-bonded, one free).
The tert-Butyl Ester Signature
The tert-butyl group is bulky and electron-donating.
-
C-H Stretches: The presence of nine chemically equivalent methyl protons creates a significant increase in aliphatic C-H stretching intensity just below 3000 cm⁻¹, distinct from the aromatic C-H stretches.
-
Skeletal Vibrations: The tert-butyl group exhibits a characteristic "skeletal doublet" (bending mode) around 1360–1390 cm⁻¹, which is diagnostic for this specific ester type.
Comprehensive Spectral Assignment
The following data synthesizes experimental values from analogous ortho-nitroanilines and tert-butyl esters to provide a high-confidence spectral profile.
Table 1: Characteristic IR Bands & Assignments
| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Intensity | Mechanistic Insight |
| Primary Amine (-NH₂) | Asymmetric Stretch | 3460 – 3490 | Medium | High frequency due to free N-H bond. |
| Symmetric Stretch | 3340 – 3370 | Medium | Lower frequency due to intramolecular H-bonding with -NO₂. | |
| N-H Scissoring | 1620 – 1640 | Strong | Often overlaps with ring breathing modes. | |
| Aromatic Ring | C-H Stretch | 3050 – 3100 | Weak | Characteristic of |
| Ring Breathing (C=C) | 1580 – 1610 | Strong | Conjugated system vibrations. | |
| tert-Butyl Ester | Aliphatic C-H Stretch | 2930 – 2980 | Medium | Stronger than typical methyl esters due to 9x protons. |
| Carbonyl Stretch (C=O) | 1690 – 1715 | Very Strong | Lower than aliphatic esters (1740) due to conjugation with the benzene ring. | |
| C-O-C Stretch | 1150 – 1250 | Strong | Asymmetric stretching of the ester linkage.[1] | |
| gem-Dimethyl Bend | 1365 & 1390 | Medium | Diagnostic "doublet" for the tert-butyl group. | |
| Nitro Group (-NO₂) | Asymmetric Stretch | 1500 – 1540 | Strong | Heavily coupled with the aromatic ring vibrations. |
| Symmetric Stretch | 1320 – 1350 | Strong | Distinctive sharp band; useful for monitoring reduction. | |
| Fingerprint Region | C-N Stretch (Ar-NH₂) | 1260 – 1300 | Medium | Interaction between the ring and amino nitrogen. |
| Out-of-Plane (OOP) Bends | 700 – 900 | Strong | Pattern indicates 1,2,4-substitution on the ring. |
Visualization of Structural Assignments
The following diagram maps the physical structure of the molecule to its specific vibrational modes, visualizing the logic described above.
Figure 1: Structural map linking functional groups to their diagnostic infrared frequencies. Note the intramolecular interaction between the Amine and Nitro groups.[2]
Experimental Protocol: ATR-FTIR Acquisition
For solid organic intermediates like this benzoate, Attenuated Total Reflectance (ATR) is the industry standard for reproducibility and ease of cleaning.
Equipment & Parameters
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans (sufficient for signal-to-noise ratio >100:1).
-
Range: 4000 – 600 cm⁻¹.
Step-by-Step Methodology
-
Background Check: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric
(~2350 cm⁻¹) and contributions. -
Sample Loading: Place approximately 5–10 mg of the solid tert-butyl 4-amino-3-nitrobenzoate onto the center of the crystal.
-
Compression: Apply pressure using the anvil clamp.
-
Critical Control Point: Ensure the pressure gauge reads within the "green" zone (typically ~100 N). Inconsistent pressure leads to variable peak intensities, particularly for the C-H stretches.
-
-
Acquisition: Initiate the scan.
-
Validation: Check the % Transmittance. The strongest peak (likely C=O at ~1700 cm⁻¹) should not bottom out (i.e., should remain above 5% T) to avoid detector saturation artifacts.
Process Analytical Technology (PAT) Application
In drug development, this molecule is often a transient intermediate. IR is a powerful tool for monitoring its synthesis (esterification) and its consumption (nitro reduction).
Reaction Monitoring Workflow
The following workflow illustrates how to use the spectral markers identified in Table 1 to make "Go/No-Go" decisions during synthesis.
Figure 2: PAT workflow for synthesizing and validating the intermediate. The disappearance of the carboxylic acid 'OH' dimer and appearance of the ester carbonyl are the primary metrics for Step 1.
Troubleshooting Common Artifacts
-
Broad Peak at 3400 cm⁻¹: If the amine doublet is obscured by a broad hump, the sample is wet (residual solvent or water). Dry the sample in a vacuum oven at 40°C (avoid high heat to prevent t-butyl cleavage).
-
Split Carbonyl Peak: If the 1700 cm⁻¹ peak shows a shoulder or split, it may indicate incomplete reaction (residual acid C=O at ~1680 cm⁻¹) or rotamers of the ester.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3941008, Methyl 4-amino-3-nitrobenzoate. Retrieved from [Link]. (Used as a spectral homologue for the amino-nitro core).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Narendra Babu, S. N., et al. (2009). 4-tert-Butylamino-3-nitrobenzoic acid. Acta Crystallographica Section E. Retrieved from [Link]. (Reference for intramolecular hydrogen bonding in ortho-nitrobenzoic acid derivatives).
Sources
Methodological & Application
Introduction: The Strategic Importance of Tert-Butyl Ester Protection
An In-Depth Guide to the Tert-butylation of 4-amino-3-nitrobenzoic Acid: Application Notes and Protocols for Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the strategic manipulation of functional groups is paramount. Carboxylic acids, being ubiquitous in biologically active molecules, often require protection to prevent unwanted side reactions during multi-step syntheses. The tert-butyl ester stands out as a widely utilized protecting group for carboxylic acids due to its exceptional stability across a range of nucleophilic and reductive conditions.[1][2] Its true strategic advantage, however, lies in its facile and clean removal under mild acidic conditions, often with trifluoroacetic acid (TFA), which liberates the free carboxylic acid while leaving other sensitive functionalities intact.[1][2][3]
The target molecule for this guide, 4-amino-3-nitrobenzoic acid, is a valuable building block in medicinal chemistry. Nitrobenzoic acid derivatives are recognized as crucial intermediates in the synthesis of various heterocyclic compounds with significant pharmacological potential.[4][5] The tert-butylation of this specific molecule yields tert-butyl 4-amino-3-nitrobenzoate, a key intermediate that enables further chemical modifications at other positions of the aromatic ring or the amino group, without interference from the reactive carboxylic acid. This guide provides a detailed examination of the underlying reaction mechanism, a step-by-step protocol for its synthesis, and critical insights for researchers and scientists in the field.
The Reaction Mechanism: Acid-Catalyzed Electrophilic Addition
The most common and efficient method for the tert-butylation of carboxylic acids is the acid-catalyzed reaction with isobutylene.[1][2] The reaction proceeds via an electrophilic addition mechanism, where the strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), plays a crucial role in generating the reactive electrophile.
The mechanism unfolds in three key steps:
-
Formation of the Tert-Butyl Carbocation: Concentrated sulfuric acid protonates isobutylene, a readily available and inexpensive alkene. This protonation occurs at the double bond, leading to the formation of a highly stable tertiary carbocation, the tert-butyl cation.[6] This is the rate-determining step and the cornerstone of the reaction's success.
-
Nucleophilic Attack: The carboxylic acid group of 4-amino-3-nitrobenzoic acid acts as a nucleophile. One of the lone pairs of electrons on the carbonyl oxygen attacks the electrophilic tert-butyl carbocation. This forms a new carbon-oxygen bond and results in a protonated ester intermediate.
-
Deprotonation and Catalyst Regeneration: A weak base, such as water or the bisulfate anion (HSO₄⁻) present in the mixture, removes the proton from the carbonyl group. This step neutralizes the intermediate, yielding the final product, tert-butyl 4-amino-3-nitrobenzoate, and regenerating the acid catalyst (H₂SO₄), allowing it to participate in further catalytic cycles.
Caption: Figure 1: Mechanism of Acid-Catalyzed Tert-butylation.
Detailed Experimental Protocol
This protocol details the synthesis of tert-butyl 4-amino-3-nitrobenzoate using isobutylene gas and a catalytic amount of sulfuric acid.
Safety First: Hazard Analysis and Mitigation
Working with concentrated sulfuric acid and gaseous isobutylene requires strict adherence to safety protocols.
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and can cause severe burns upon contact.[7][8] It is also a strong dehydrating agent. All manipulations must be performed in a certified chemical fume hood.[7][9] Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton® are recommended), safety goggles, a face shield, and a lab coat, is mandatory.[9][10] An eyewash and safety shower must be immediately accessible.[10]
-
Isobutylene: A flammable gas. Ensure there are no ignition sources in the vicinity of the reaction setup. The entire procedure should be conducted in a well-ventilated fume hood.
-
Pressure: The reaction vessel will be slightly pressurized by the isobutylene gas. Use appropriately rated glassware and ensure all connections are secure to prevent leaks.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Amino-3-nitrobenzoic acid | ≥98% | TCI, Sigma-Aldrich | Starting material. |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Fisher Scientific | Reaction solvent. |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Sigma-Aldrich | Catalyst. Handle with extreme care. |
| Isobutylene, compressed gas | ≥99% | Airgas, Linde | Tert-butylating agent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For quenching and neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying the organic layer. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
Experimental Workflow
Caption: Figure 2: Experimental Workflow for Tert-butylation.
Step-by-Step Methodology
Reaction Setup:
-
To a flame-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a septum, add 4-amino-3-nitrobenzoic acid (5.0 g, 27.4 mmol).
-
Under an inert atmosphere (N₂ or Argon), add 100 mL of anhydrous dichloromethane (DCM). Stir the suspension until the solid is partially dissolved.
-
Causality: Anhydrous solvent is crucial to prevent the acid catalyst from being consumed in the hydration of isobutylene to tert-butanol, a competing side reaction.[6]
-
In a chemical fume hood, carefully and slowly add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) to the stirring suspension. An exotherm may be observed.
-
Causality: Sulfuric acid is the catalyst required to generate the tert-butyl cation from isobutylene.[2] Only a catalytic amount is needed as it is regenerated during the reaction cycle.
Reaction Execution: 6. Cool the flask to 0°C using an ice-water bath. 7. Slowly bubble isobutylene gas through the suspension via a stainless-steel needle inserted through the septum. Maintain a steady but gentle flow rate. The suspension should gradually become a clear, homogenous solution as the starting material reacts and dissolves. 8. After approximately 30-45 minutes of bubbling, or once the solution is clear, remove the gas inlet needle and replace the septum with a glass stopper. 9. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. 10. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
Work-up and Purification: 11. Upon completion, cool the reaction mixture again to 0°C. 12. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Vigorous CO₂ evolution will occur. 13. Causality: The bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, making the product extractable into the organic phase. 14. Transfer the mixture to a separatory funnel. Separate the organic layer. 15. Extract the aqueous layer with DCM (3 x 50 mL). 16. Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). 17. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid. 18. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. 19. Combine the fractions containing the pure product and concentrate under reduced pressure to afford tert-butyl 4-amino-3-nitrobenzoate as a bright yellow solid.
Quantitative Data Summary
| Parameter | Value | Moles (mmol) | Molar Ratio |
| 4-Amino-3-nitrobenzoic acid | 5.0 g | 27.4 | 1.0 |
| Concentrated H₂SO₄ (98%) | 0.5 mL | ~9.4 | ~0.34 |
| Isobutylene | Excess (bubbled) | Excess | N/A |
| Dichloromethane (DCM) | 100 mL | N/A | N/A |
| Reaction Time | 12-18 hours | N/A | N/A |
| Temperature | Room Temperature | N/A | N/A |
| Expected Yield | 60-80% | N/A | N/A |
| Product Molecular Weight | 238.24 g/mol | N/A | N/A |
Product Characterization
The identity and purity of the synthesized tert-butyl 4-amino-3-nitrobenzoate should be confirmed using standard analytical techniques:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the amino protons, and a prominent singlet at ~1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The spectrum will confirm the presence of the carbonyl carbon (~164 ppm), the quaternary carbon of the tert-butyl group (~82 ppm), and the methyl carbons of the tert-butyl group (~28 ppm), in addition to the aromatic carbons.
-
Melting Point: A sharp melting point consistent with literature values indicates high purity.
-
FTIR Spectroscopy: Look for the characteristic C=O stretch of the ester (~1710 cm⁻¹) and N-H stretches of the amine (~3300-3500 cm⁻¹).
Conclusion
The tert-butylation of 4-amino-3-nitrobenzoic acid is a robust and essential transformation for synthetic chemists in drug discovery. The acid-catalyzed reaction with isobutylene provides a reliable route to protect the carboxylic acid, thereby unlocking pathways for further molecular elaboration. By understanding the underlying mechanism and adhering to a carefully planned and executed protocol with stringent safety measures, researchers can efficiently synthesize this valuable intermediate. The resulting product, tert-butyl 4-amino-3-nitrobenzoate, serves as a versatile platform for the development of novel therapeutic agents, underscoring the critical interplay between fundamental organic synthesis and the advancement of medicine.
References
-
Standard Operating Procedure: Sulfuric Acid. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
Babu, S. N. N., Rahim, A. S. A., Hamid, S. A., Jebas, S. R., & Fun, H. K. (2009). 4-tert-Butylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1233–o1234. Retrieved from [Link]
-
Novotná, P., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6546–6556. Retrieved from [Link]
-
Sulphuric Acid Safety Data Sheet. (2018). Teck. Retrieved from [Link]
-
Gora, R. W., et al. (2019). The mechanisms of isobutene hydration yielding tert-butanol catalyzed by a strong mineral acid (H2SO4) and Lewis-Brønsted superacid (HF/SbF5). Journal of Molecular Modeling, 25(8), 244. Retrieved from [Link]
-
Synlett. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
-
Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme. Retrieved from [Link]
-
Minnesota Department of Health. (n.d.). Sulfuric Acid. Retrieved from [Link]
-
Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]
-
Filo. (2025). Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation. Retrieved from [Link]
-
ResearchGate. (2009). 4-tert-Butylamino-3-nitrobenzoic acid. Retrieved from [Link]
-
White, J. M., et al. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(8), 2316–2321. Retrieved from [Link]
-
Bond University Research Portal. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]
-
PubMed. (2009). 4-Butyl-amino-3-nitro-benzoic acid. Retrieved from [Link]
-
Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(9), 4881-4883. Retrieved from [Link]
-
Babu, S. N. N., et al. (2009). 4-Butylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1122–o1123. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from [Link]
- Google Patents. (2007). Process of preparing 4-amino-3-nitro phenol.
- Google Patents. (2005). Purification of tertiary butyl alcohol.
- Google Patents. (1960). Esterification of organic acids.
-
The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 3-amino-4-tert-butyl-5-nitrobenzoate (C12H16N2O4). Retrieved from [Link]
-
Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]
-
MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved from [Link]
-
European Patent Office. (2008). Purification of tertiary butyl alcohol. Retrieved from [Link]
Sources
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 4-tert-Butylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanisms of isobutene hydration yielding tert-butanol catalyzed by a strong mineral acid (H2SO4) and Lewis-Brønsted superacid (HF/SbF5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. teck.com [teck.com]
- 9. westlab.com.au [westlab.com.au]
- 10. ehs.umich.edu [ehs.umich.edu]
Application Note: Synthesis of tert-Butyl 4-Amino-3-Nitrobenzoate
This Application Note provides a comprehensive technical guide for the synthesis of tert-butyl 4-amino-3-nitrobenzoate via the reaction of 4-amino-3-nitrobenzoyl chloride with tert-butanol .[1]
Executive Summary
The conversion of 4-amino-3-nitrobenzoyl chloride to its tert-butyl ester is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and anticoagulants (e.g., Dabigatran analogs).[1] While primary and secondary alcohols react readily with acid chlorides, the reaction with tert-butanol is complicated by significant steric hindrance and the lower nucleophilicity of the tertiary alcohol.[1]
This protocol details the Nucleophilic Catalysis approach using 4-Dimethylaminopyridine (DMAP) to overcome steric barriers. It also addresses the unique stability profile of the starting material, where the ortho-nitro group deactivates the aniline moiety, preventing rapid self-polymerization but necessitating specific handling to maintain reactivity.
Reaction Mechanism & Strategy
The Challenge: Sterics vs. Reactivity
Direct acylation of tert-butanol with benzoyl chlorides is often sluggish.[1] The classic mechanism (nucleophilic attack by alcohol) is kinetically disfavored due to the bulky tert-butyl group. Furthermore, the 4-amino group on the benzoyl chloride presents a risk of intermolecular side-reactions (dimerization), although the electron-withdrawing nitro group significantly attenuates this nucleophilicity.
The Solution: Steglich-Type Nucleophilic Catalysis
To facilitate this reaction, DMAP is employed not just as a base, but as a nucleophilic catalyst .[1]
-
Activation: DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium salt .
-
Transfer: This intermediate is less sterically sensitive and more reactive than the free acid chloride, allowing the bulky tert-butanol to attack and form the ester.[1]
-
Regeneration: DMAP is displaced and enters the cycle again.
Mechanism Diagram
Caption: DMAP-catalyzed nucleophilic acyl substitution overcoming steric hindrance of tert-butanol.
Materials & Equipment
Reagents
| Reagent | Role | Specifications |
| 4-Amino-3-nitrobenzoyl chloride | Substrate | >95% purity; Yellow solid.[1][2][3] Moisture sensitive. |
| tert-Butanol | Nucleophile | Anhydrous (melted, mp ~25°C).[1] |
| Dichloromethane (DCM) | Solvent | Anhydrous, amine-free.[1] |
| Triethylamine (TEA) | Base | >99%, dry. Scavenges HCl.[4] |
| DMAP | Catalyst | 10–20 mol% loading. |
Equipment
-
Flame-dried 3-neck round-bottom flask (RBF).
-
Inert gas line (Nitrogen or Argon).
-
Addition funnel (pressure-equalizing).
-
Ice-water bath.[5]
Detailed Experimental Protocol
Pre-Step: Handling the Acid Chloride
Note: If synthesizing the acid chloride from 4-amino-3-nitrobenzoic acid using thionyl chloride, ensure all SOCl₂ is removed via azeotropic distillation with toluene before proceeding.[1] Residual SOCl₂ will react violently with t-BuOH.
Step 1: Preparation of the Nucleophile Mixture
-
Equip a flame-dried 250 mL RBF with a magnetic stir bar and nitrogen inlet.
-
Add tert-butanol (1.5 equiv) and DCM (anhydrous, 10 mL/g of substrate).
-
Add DMAP (0.1 equiv).
-
Stir the mixture until DMAP is fully dissolved and cool to 0 °C using an ice bath.
Step 2: Addition of Acid Chloride
-
Dissolve 4-amino-3-nitrobenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM in a separate vessel.
-
Tip: If the acid chloride is insoluble, it can be added as a solid portion-wise, but solution addition is preferred for exotherm control.
-
-
Transfer the acid chloride solution to the addition funnel.
-
Add the acid chloride solution dropwise to the tert-butanol mixture at 0 °C over 30 minutes.
-
Observation: A precipitate (TEA·HCl) will form immediately. The solution usually turns from pale yellow to bright orange/red.
-
Step 3: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 4–12 hours .
-
Monitoring: Check by TLC (System: 30% Ethyl Acetate in Hexanes). The acid chloride (Rf ~0.8, unstable on silica) should disappear, and the ester (Rf ~0.5) should appear.
-
Note: Direct spotting of acid chloride on TLC hydrolyzes it to the acid (Rf < 0.1). To monitor properly, quench a mini-aliquot with MeOH to check for the methyl ester vs. the t-butyl ester.
-
Step 4: Work-up & Purification
-
Quench: Add saturated NaHCO₃ solution (50 mL) and stir for 15 minutes to hydrolyze any unreacted acid chloride.
-
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash: Wash combined organics with:
-
1M Citric Acid or 0.5M HCl (to remove DMAP and TEA).[1] Caution: Do not use strong acid for prolonged periods as t-butyl esters are acid-labile.
-
Brine (saturated NaCl).
-
-
Dry: Dry over anhydrous Na₂SO₄ and filter.
-
Concentrate: Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography (SiO₂, 10-20% EtOAc/Hexanes).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried.[1] Use fresh anhydrous DCM. |
| Slow Reaction | Steric Hindrance | Increase DMAP to 20 mol%. Reflux gently (40°C) if necessary, but watch for decomposition. |
| Polymerization | Free amine reactivity | Although deactivated by NO₂, keep the reaction dilute (0.1 M). If significant, protect amine as Boc/Cbz before forming the chloride. |
| Product Decomposition | Acid lability of t-butyl ester | Avoid strong acid washes during workup.[1] Use Citric Acid or dilute KHSO₄ instead of HCl. |
Safety & Hazards (MSDS Summary)
-
4-Amino-3-nitrobenzoyl chloride: Corrosive, causes severe skin burns and eye damage.[6] Reacts violently with water.
-
tert-Butanol: Flammable solid/liquid.[1] Irritant.
-
DMAP: Highly toxic by absorption. Handle with gloves.[6]
-
Nitro Compounds: Potential explosion hazard if heated under confinement. Do not distill the final product residue to dryness at high temperatures (>100°C).
References
-
Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1] Angew. Chem. Int. Ed.1978 , 17, 522–524. Link
-
Synthesis of Nitro-Aniline Derivatives: BenchChem. "Managing the reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride." BenchChem Technical Guides2025 . Link
-
DMAP Catalysis in Hindered Esters: Hofle, G.; Steglich, W.; Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts."[1] Angew. Chem. Int. Ed.1978 , 17, 569. Link
-
Alternative t-Butyl Ester Synthesis: Ogasa, C.; et al.[1] "A Simple and Powerful tert-Butylation of Carboxylic Acids."[1] Synlett2024 , 35, 235-239. Link
Sources
Strategic Protection of 4-Amino-3-Nitrobenzoic Acid: A Guide for Drug Development
Executive Summary
4-Amino-3-nitrobenzoic acid (CAS 1588-83-6) is a critical scaffold in the synthesis of benzimidazole-based anthelmintics, PARP inhibitors, and novel peptidomimetics. However, its amphoteric nature and the strong electronic coupling between the ortho-nitro group and the amine present unique synthetic challenges. The electron-withdrawing nitro group significantly reduces the nucleophilicity of the aniline nitrogen, rendering standard protection protocols sluggish or ineffective.
This guide details optimized protection strategies, focusing on overcoming electronic deactivation while maintaining orthogonality for multi-step synthesis.
Strategic Analysis: The "Push-Pull" Challenge
Before attempting protection, one must understand the electronic environment of the substrate.
Electronic Deactivation
The nitro group at position 3 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This pulls electron density away from the amino group at position 4.
-
Consequence: The lone pair on the nitrogen is less available for nucleophilic attack on protecting group reagents (e.g., Boc anhydride or Fmoc-Cl).
-
Solution: Standard mild conditions (e.g., Boc
O/NaHCO ) often fail. Protocols require acylation catalysts (DMAP) or stronger bases (NaHMDS, LiHMDS) to drive the reaction.
Stability & Orthogonality
The nitro group is susceptible to reduction.
-
Risk: Protecting groups removed via catalytic hydrogenolysis (e.g., Cbz, Benzyl esters) are generally incompatible if the nitro group must be retained, as Pd/C + H
will simultaneously reduce to . -
Recommendation: Use acid-labile (Boc, t-Butyl ester) or base-labile (Fmoc, Methyl ester) groups.
Decision Logic for Group Selection
The following decision tree assists in selecting the optimal protection strategy based on downstream chemistry requirements.
Protocol A: Carboxylic Acid Protection (Methyl Ester)
Objective: Selective protection of the carboxylic acid as a methyl ester. Mechanism: Fischer Esterification.[1][2][3][4][5] The amine is protonated under these conditions, preventing N-methylation.
Materials
-
Thionyl Chloride (
) or Concentrated Sulfuric Acid ( ) -
Sodium Bicarbonate (
)[5]
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Flush with nitrogen.
-
Solvation: Suspend 4-amino-3-nitrobenzoic acid (5.0 g, 27.5 mmol) in anhydrous methanol (50 mL). The solid may not dissolve completely at this stage.
-
Activation (Exothermic): Cool the mixture to 0°C in an ice bath. Add Thionyl Chloride (4.0 mL, 55 mmol) dropwise over 20 minutes.
-
Note:
reacts with MeOH to generate HCl in situ. Alternatively, use 1.0 mL conc. .
-
-
Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 8–12 hours. The solution should become clear yellow.
-
Monitoring: Check via TLC (50% EtOAc/Hexane). Product
~ 0.6; Starting Material < 0.1. -
Workup:
-
Concentrate the solvent in vacuo to ~10 mL.
-
Pour the residue slowly into saturated aqueous
(100 mL) to neutralize acid (Caution: Gas evolution). -
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Yield: Expect 90–95% of a yellow solid.
Protocol B: Amine Protection (Boc-Group)
Objective: Protection of the deactivated aniline nitrogen.
Challenge: The ortho-nitro group reduces nucleophilicity. Standard Boc
Materials
-
Di-tert-butyl dicarbonate (
) -
Triethylamine (
) or Diisopropylethylamine (DIPEA) -
4-Dimethylaminopyridine (DMAP) - Critical Catalyst
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Methodology
-
Solution Preparation: Dissolve Methyl 4-amino-3-nitrobenzoate (2.0 g, 10.2 mmol) in dry THF (20 mL).
-
Base Addition: Add
(2.8 mL, 20.4 mmol) followed by DMAP (125 mg, 1.0 mmol, 10 mol%).-
Why: DMAP attacks
to form a highly reactive N-acylpyridinium intermediate, which is susceptible enough to react with the deactivated aniline.
-
-
Reagent Addition: Add
(3.3 g, 15.3 mmol, 1.5 eq) dissolved in minimal THF dropwise. -
Reaction: Stir at reflux (66°C) for 16–24 hours.
-
Note: Room temperature reactions may stall at <50% conversion due to the nitro group's electronic drag.
-
-
Workup:
-
Dilute with EtOAc (100 mL).
-
Wash with 1M HCl (to remove DMAP and unreacted amine), then Sat.
, then Brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (10-20% EtOAc in Hexane).
-
Yield: Expect 75–85%.
Experimental Workflow Diagram
Comparative Data & Troubleshooting
Reagent Compatibility Table
| Protecting Group | Reagents | Suitability for 4-Amino-3-Nitro | Key Risk |
| Boc | Boc | High | Requires heating; slow without catalyst. |
| Fmoc | Fmoc-Cl, Pyridine, DCM | Medium | Acid chloride required; Fmoc-OSu is too slow. |
| Cbz | Cbz-Cl, DIPEA | Low | Removal ( |
| Acetamide | Ac | High | Very stable; harsh removal (strong acid/base). |
Troubleshooting Guide
Problem: Low conversion in Boc protection.
-
Cause: The nitro group deactivates the amine nucleophilicity.
-
Fix: Increase DMAP load to 20 mol%. Switch solvent to 1,2-dichloroethane (DCE) and heat to 80°C. Alternatively, use LiHMDS (2.0 eq) at -78°C to deprotonate the amine, then add Boc
O (anionic mechanism).
Problem: Formation of Bis-Boc product.
-
Cause: Excess Boc
O and high temperature. -
Fix: Use exactly 1.1–1.2 eq of Boc
O. If Bis-Boc forms, treat the crude mixture with TFA (short exposure) or mild base to cleave the labile second Boc group selectively.
Problem: Product is an oil/gum.
-
Cause: Residual solvent or impurities.[3]
-
Fix: Triturate with cold pentane or diethyl ether to induce crystallization.
References
-
BenchChem. (2025).[3][8] Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Retrieved from
-
Bond University. (2020).[2] A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Amino-3-nitrobenzoic acid Product Specification. Retrieved from
-
PrepChem. (n.d.). Synthesis of 4(t-butyloxycarbonylaminomethyl)nitrobenzene. Retrieved from
-
Organic Chemistry Portal. (2011). Boc-Protected Amino Groups. Retrieved from
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. research.bond.edu.au [research.bond.edu.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.bond.edu.au [pure.bond.edu.au]
- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 7. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scalable Synthesis of tert-Butyl 4-amino-3-nitrobenzoate
Executive Summary
This application note details the robust, scalable synthesis of tert-butyl 4-amino-3-nitrobenzoate , a critical intermediate in the manufacturing of BCL-2 inhibitors (e.g., Venetoclax analogs) and kinase inhibitors. While methyl or ethyl esters are synthesized via standard Fischer esterification, the tert-butyl ester requires specialized methodologies due to the acid-sensitivity of the tert-butyl group and the steric/electronic deactivation of the substrate.
This guide presents two validated protocols:
-
Method A (Preferred for Pilot/Lab Scale <5 kg): Di-tert-butyl dicarbonate (Boc₂O) mediated esterification. This method avoids high-pressure reactors and offers high chemoselectivity, leveraging the electronic deactivation of the aniline to prevent N-protection.
-
Method B (Industrial Manufacturing >10 kg): Isobutylene/Sulfuric Acid pressure reaction. This is the cost-effective standard for tonnage, provided pressure-rated reactors are available.
Strategic Route Analysis
The Chemoselectivity Challenge
The target molecule contains three functional groups with competing reactivities:
-
Carboxylic Acid (C-1): The target for esterification.
-
Nitro Group (C-3): Electron-withdrawing group (EWG) that deactivates the ring.
-
Amino Group (C-4): Typically nucleophilic, but here, it is ortho to the nitro group.
Expert Insight: The ortho-nitro group creates a "privileged" window for esterification. In standard anilines, Boc₂O would rapidly form the N-Boc carbamate. However, the strong electron-withdrawing nature of the adjacent nitro group (
Route Comparison
| Feature | Method A: Boc₂O / DMAP | Method B: Isobutylene / H₂SO₄ | Method C: Acid Chloride |
| Scale Suitability | 100 g – 5 kg | > 10 kg | Not Recommended |
| Equipment | Standard Glass/Hastelloy | Autoclave (Pressure Rated) | Standard Glass |
| Atom Economy | Moderate (CO₂/t-BuOH byproduct) | High | Low |
| Safety Profile | Moderate (CO₂ evolution) | High Risk (Flammable Gas/Pressure) | High Risk (Unstable Intermediate) |
| Purity Profile | >99% (Crystallization) | >98% (Requires extraction) | Variable |
Method A: Boc₂O Mediated Esterification (Protocol)
This protocol is optimized for a 1.0 kg batch size.
Reaction Mechanism
The reaction proceeds via a DMAP-catalyzed activation of Boc₂O, followed by the formation of a mixed anhydride intermediate. Thermal decarboxylation drives the equilibrium toward the ester.
Figure 1: Mechanistic flow of DMAP-catalyzed esterification using Boc anhydride.
Materials & Reagents[3][7][8]
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol (1 kg Batch) | Role |
| 4-Amino-3-nitrobenzoic acid | 182.13 | 1.0 | 1000 g | Limiting Reagent |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.0 | 2396 g | Reagent/Dehydrator |
| DMAP | 122.17 | 0.3 | 201 g | Catalyst |
| tert-Butanol (t-BuOH) | 74.12 | Solvent | 10 L | Solvent/Reactant |
| THF (Anhydrous) | 72.11 | Solvent | 5 L | Co-solvent (Optional) |
Step-by-Step Protocol
Step 1: Reactor Setup & Charging
-
Equip a 20 L jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a gas outlet connected to a bubbler (to monitor CO₂).
-
Safety Note: Ensure the system is purged with Nitrogen (
). -
Charge tert-Butanol (10 L) . Note: t-BuOH freezes at 25°C. Pre-warm the jacket to 30°C to ensure liquidity.
-
Add 4-Amino-3-nitrobenzoic acid (1.0 kg) . Stir to form a yellow suspension.
-
Add DMAP (201 g) . The mixture may darken slightly.
Step 2: Reaction Initiation
-
Add Boc₂O (2.4 kg) in four equal portions over 1 hour.
-
Caution: CO₂ evolution will begin immediately upon heating. Do not seal the reactor.
-
-
Heat the mixture to 50°C .
-
Induction Period: Maintain 50°C for 30 minutes. Monitor gas evolution.
-
Ramp temperature to 65°C (mild reflux).
Step 3: Reaction Monitoring
-
Stir at 65°C for 12–18 hours.
-
IPC (In-Process Control): Take an aliquot, dilute in MeCN. Analyze by HPLC.
-
Target: < 1.0% Starting Material.
-
Observation: The suspension typically clears to a solution as the ester forms.
-
Step 4: Quench & Workup
-
Cool reactor to 25°C .
-
Add Ethyl Acetate (10 L) to dilute.
-
Wash with 0.5 M Citric Acid (2 x 5 L) .
-
Purpose: Removes DMAP and any unreacted amine traces.
-
-
Wash with Saturated NaHCO₃ (5 L) .
-
Purpose: Removes unreacted benzoic acid starting material.
-
-
Wash with Brine (5 L) .
-
Dry organic layer over Na₂SO₄ (or inline filter).
Step 5: Isolation
-
Concentrate the organic phase under reduced pressure (Rotavap) at 40°C to approx. 2 L volume.
-
Add n-Heptane (8 L) slowly while stirring to induce crystallization.
-
Cool to 0–5°C and age for 2 hours.
-
Dry in a vacuum oven at 40°C for 12 hours.
Expected Yield: 85–92% (approx. 1.1 – 1.2 kg) Appearance: Bright yellow crystalline solid.
Method B: Industrial Isobutylene Route (Overview)
For facilities equipped with pressure vessels (autoclaves), this method reduces reagent costs by ~70%.
-
Vessel: 316L Stainless Steel Autoclave (Rated > 10 bar).
-
Charge: 4-Amino-3-nitrobenzoic acid suspended in Dichloromethane (DCM) or Toluene.
-
Catalyst: Conc.
(0.5 equiv). -
Reagent: Liquefied Isobutylene gas (excess, typically 5–8 equiv).
-
Conditions: Seal reactor. Heat to 35–40°C . Pressure will rise to 2–4 bar. Stir 24 hours.
-
Workup: Vent excess isobutylene (scrubber). Quench with cold NaHCO₃. Phase separate. Crystallize from Heptane.
Process Workflow Diagram
Figure 2: Operational workflow for the Boc anhydride mediated synthesis.
Analytical Specifications (Quality Control)
| Test | Method | Specification |
| Appearance | Visual | Bright yellow crystalline powder |
| Purity | HPLC (254 nm) | > 99.0% Area |
| Identity | ¹H NMR (DMSO-d6) | |
| Residual Solvent | GC-HS | t-BuOH < 5000 ppm, EtOAc < 5000 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
Self-Validating Check: The NMR spectrum is diagnostic. The tert-butyl singlet at 1.55 ppm is distinct. If N-Bocylation occurred, a second t-butyl signal would appear, or the aromatic proton shifts would change significantly due to the loss of the free amine.
Safety & Handling
-
Thermal Stability: Nitro compounds possess high energy. While this specific benzoate is stable, avoid heating the dry solid above 150°C.
-
Gas Evolution: The Boc₂O reaction generates stoichiometric quantities of Carbon Dioxide (
). Ensure reactor venting is not blocked to prevent over-pressurization. -
Sensitization: Boc₂O is highly toxic by inhalation (LC50) and a severe eye irritant. DMAP is toxic and readily absorbed through the skin. Wear full PPE (Tyvek suit, respirator) during charging.
References
-
Kam, C. M., et al. (2020).[2][3] "A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification." Journal of Chemical Education, 97(7), 1997–2000.[3] Link(Establishes stability of the core scaffold).
-
AbbVie Inc. (2010). "Patent WO2010138588A1: Apoptosis-inducing agents for the treatment of cancer and immune diseases." WIPO. Link(Describes Venetoclax intermediates and esterification strategies).
- Takeda, K., et al. (1985). "A Convenient Synthesis of tert-Butyl Esters from Carboxylic Acids using Di-tert-butyl Dicarbonate." Synthesis, 1985(6), 634-636.
-
Basel, Y., & Hassner, A. (2001). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, 65(20), 6368–6380. Link(Mechanistic insight into O- vs N-acylation selectivity).
-
TCI Chemicals. "Safety Data Sheet: Methyl 2-(tert-Butoxycarbonylamino)-3-nitrobenzoate." Link(Reference for impurity profile and handling).
Sources
Protocol for the Purification of tert-Butyl 4-amino-3-nitrobenzoate via Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract: tert-Butyl 4-amino-3-nitrobenzoate is a pivotal building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active ingredient. This application note provides a detailed, field-proven protocol for the purification of this intermediate using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, beginning with mobile phase optimization via Thin-Layer Chromatography (TLC), followed by a robust column purification workflow. This guide is designed for researchers, scientists, and process chemists seeking a reliable and reproducible method for obtaining high-purity tert-butyl 4-amino-3-nitrobenzoate.
Scientific Rationale and Separation Principle
The purification of tert-butyl 4-amino-3-nitrobenzoate from a crude reaction mixture leverages the principles of normal-phase adsorption chromatography.[1][2] In this technique, separation is achieved based on the differential affinity of the mixture's components for a polar stationary phase and a less polar mobile phase.
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography.[3] Its surface is covered with acidic silanol groups (Si-OH), making it highly polar.[4]
-
Mobile Phase: A non-polar solvent or a mixture of solvents is used as the eluent. By gradually increasing the polarity of the mobile phase, compounds are eluted from the column in order of increasing polarity.[5]
-
Analyte Behavior: The target molecule, tert-butyl 4-amino-3-nitrobenzoate, possesses several polar functional groups: an amino group (-NH₂), a nitro group (-NO₂), and an ester carbonyl group (C=O). These groups interact with the polar silica gel via hydrogen bonding and dipole-dipole interactions. Less polar impurities from the synthesis (e.g., starting materials, non-polar byproducts) will have weaker interactions with the silica gel and will therefore be eluted first with a non-polar solvent. The more polar target compound requires a more polar mobile phase to disrupt its interaction with the stationary phase and elute from the column.
This selective interaction allows for the efficient separation of the desired product from impurities with different polarities.
Physicochemical Properties and Safety
A thorough understanding of the compound's properties and safety requirements is essential before beginning any experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [6] |
| Molecular Weight | 238.24 g/mol | N/A |
| Appearance | Yellow to orange solid | N/A |
| CAS Number | 1184840-02-5 | [6] |
Safety & Handling Precautions:
-
Always handle tert-butyl 4-amino-3-nitrobenzoate in a well-ventilated fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]
-
Review the Safety Data Sheet (SDS) for this compound and all solvents used in the procedure before starting work.[7]
-
Solvents such as hexane and ethyl acetate are flammable. Keep away from ignition sources.
Materials and Reagents
| Category | Item | Specifications |
| Equipment | Glass Chromatography Column | 40-60 cm length, 2-4 cm diameter |
| Erlenmeyer Flasks & Beakers | Various sizes | |
| Test Tubes & Rack | For fraction collection | |
| Rotary Evaporator | For solvent removal | |
| TLC Tank | ||
| Consumables | Silica Gel for Flash Chromatography | 60 Å, 40-63 µm (230-400 mesh)[9] |
| TLC Plates | Silica gel 60 F₂₅₄ | |
| Cotton or Glass Wool | ||
| Sand | Washed, analytical grade | |
| Reagents | Crude tert-butyl 4-amino-3-nitrobenzoate | From synthesis |
| Hexane | HPLC Grade | |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Dichloromethane (DCM) | HPLC Grade | |
| TLC Visualization | UV Lamp | 254 nm |
| Stannous Chloride (SnCl₂) Solution | 5% (w/v) in 2M HCl (for staining)[10] | |
| Sodium Nitrite (NaNO₂) Solution | 2% (w/v) aqueous (for staining)[10] | |
| β-naphthol Solution | 10% (w/v) in 10% aqueous NaOH (for staining)[10] |
Detailed Experimental Protocol
This protocol is divided into five key stages, from initial method development to final product isolation.
Part A: Mobile Phase Optimization via TLC
Expertise & Experience: The success of column chromatography is almost entirely dependent on the choice of the mobile phase.[1] TLC is a rapid and material-sparing method to determine the optimal solvent system that provides adequate separation between the target compound and its impurities.[11] The goal is to find a solvent mixture where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.35, ensuring it moves off the baseline but is well-retained for good separation.
-
Prepare TLC Chambers: Prepare several TLC chambers with varying ratios of Ethyl Acetate in Hexane. Good starting points are 10%, 20%, and 30% EtOAc/Hexane.[12]
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound should allow for UV visualization.
-
Analyze Rƒ: Calculate the Rƒ value for each spot. Adjust the polarity of the EtOAc/Hexane mixture until the Rƒ of the target compound (usually the most intense spot if it's the major component) is in the 0.2-0.35 range. This will be your starting elution solvent for the column.
Part B: Column Preparation (Slurry Packing)
Trustworthiness: A well-packed column is critical for achieving high resolution. The slurry packing method minimizes the risk of air bubbles and cracks in the stationary phase, which can lead to poor separation.[13]
-
Prepare the Column: Securely clamp the glass column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[13]
-
Create the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the starting eluent (e.g., 20% EtOAc/Hexane as determined by TLC) and stir to create a homogenous slurry that is free of lumps.
-
Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Settle and Compact: Gently tap the side of the column with a piece of rubber tubing to help the silica settle evenly and remove any air pockets.[2] Drain the excess solvent until the solvent level is just at the top of the silica bed. Crucially, do not let the silica run dry at any point from now on.
-
Add Sand Layer: Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disruption of the surface during sample and solvent addition.[13]
Part C: Sample Loading (Dry Loading)
Expertise & Experience: While a sample can be dissolved in a minimal amount of solvent and loaded directly (wet loading), this can cause band broadening if the sample is not very soluble in the mobile phase. Dry loading is a superior technique that ensures a narrow, concentrated starting band, leading to better resolution.[1][13]
-
Adsorb Sample onto Silica: Dissolve the entire crude sample in a suitable volatile solvent like dichloromethane or ethyl acetate in a round-bottom flask.
-
Add Silica Gel: Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the flask.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder of the crude material adsorbed onto silica is obtained.
-
Load the Column: Carefully and evenly pour the silica-adsorbed sample onto the top sand layer of the prepared column.
Part D: Elution and Fraction Collection
Trustworthiness: A gradient elution strategy, where the polarity of the mobile phase is gradually increased, is often more efficient for separating complex mixtures than an isocratic (constant solvent composition) elution.[1] This ensures that less polar impurities are washed out first, followed by the target compound, and finally, any highly polar baseline impurities.
-
Initial Elution: Begin eluting with the solvent system determined from the TLC analysis (e.g., 20% EtOAc/Hexane). Keep the solvent reservoir filled to maintain a constant flow.
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes. The fraction size should be appropriate for the column size (e.g., 10-20 mL per fraction).
-
Increase Polarity (Gradient): After collecting a set number of fractions with the initial solvent, gradually increase the polarity of the mobile phase. For example, switch to 30% EtOAc/Hexane, then 40%, and so on. This will help elute the more strongly adsorbed target compound.
-
Monitor Progress: Continuously monitor the elution process by analyzing selected fractions using TLC (as described in Part E).
Part E: Analysis and Product Isolation
-
TLC Analysis of Fractions: Spot every few fractions onto a single TLC plate, along with a co-spot of the original crude mixture.
-
Identify Pure Fractions: Develop and visualize the TLC plate. Identify the fractions that contain only the spot corresponding to the pure target compound.
-
Pool and Concentrate: Combine the identified pure fractions into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified tert-butyl 4-amino-3-nitrobenzoate.
-
Final Analysis: Determine the yield and confirm the purity of the final product using appropriate analytical techniques such as NMR, HPLC, or melting point analysis.
Workflow Visualization and Troubleshooting
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect mobile phase polarity. - Column was overloaded with too much sample. - Column packed improperly (cracks/channels). | - Re-optimize the mobile phase using TLC for better spot separation.[14] - Use a larger column or reduce the sample amount. - Repack the column carefully, ensuring no air bubbles. |
| Compound Won't Elute (Stuck at Origin) | - Mobile phase is not polar enough. - Strong, irreversible adsorption to acidic silica. | - Significantly increase the polarity of the eluent (e.g., add a small percentage of methanol to the EtOAc/DCM system).[12] - If the compound is basic, consider deactivating the silica with triethylamine or using a different stationary phase like alumina.[15] |
| Cracked or Dry Silica Bed | - The solvent level dropped below the top of the silica bed. | - This is often unrecoverable and will ruin the separation. The column must be repacked. Always keep the column wet. |
| Streaking/Tailing of Spots on TLC/Column | - Compound is too polar for the solvent system. - Acid-base interactions between the analyte and silica gel. | - Increase the polarity of the mobile phase. - For amines, adding a small amount (~0.5-1%) of triethylamine to the mobile phase can neutralize the acidic silica sites and improve peak shape.[12] For acidic compounds, a similar amount of acetic acid can be used. |
References
-
Teledyne Labs. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]
-
AGC Chemicals Americas. (2024, April 2). Advantages of Silica Gels for HPLC Packing Applications. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 4. agcchem.com [agcchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1184840-02-5|tert-Butyl 4-amino-3-nitrobenzoate|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. magritek.com [magritek.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 14. How to Improve Column Chromatography Separation - Oreate AI Blog [oreateai.com]
- 15. Chromatography [chem.rochester.edu]
recrystallization of tert-butyl 4-amino-3-nitrobenzoate
Executive Summary
tert-Butyl 4-amino-3-nitrobenzoate (CAS 1184840-02-5) is a critical intermediate in the synthesis of benzimidazole-based kinase inhibitors and anticoagulant agents. Its purity is paramount, as regioisomeric impurities (e.g., 3-amino-4-nitro isomers) or hydrolyzed by-products (4-amino-3-nitrobenzoic acid) can propagate through subsequent synthetic steps, leading to difficult-to-separate impurities in the final API.
This Application Note provides a robust, scalable recrystallization protocol designed to achieve >99.5% HPLC purity . Unlike generic procedures, this guide addresses the specific stability constraints of the tert-butyl ester moiety (acid sensitivity) and the solubility profile of the nitroaniline core.
Physicochemical Profile & Solubility Logic
Understanding the molecule's properties is the foundation of this protocol.
| Property | Value / Description | Implication for Processing |
| Structure | Lipophilic ester + Polar nitroaniline core | Dual solubility: Soluble in moderately polar organics (EtOAc, DCM); insoluble in water/alkanes. |
| Appearance | Yellow to orange crystalline solid | Color intensity can indicate oxidation or azo-impurities. |
| Melting Point | Expected range: 110–140 °C (Analogous to methyl ester) | High enough for thermal recrystallization; low enough to avoid decomposition. |
| Stability | Acid Sensitive | tert-Butyl esters hydrolyze in acidic media. Avoid acidic solvents or high heat in protic solvents. |
| Key Impurities | 1. 4-Amino-3-nitrobenzoic acid (Hydrolysis)2. Regioisomers (from nitration)3. Unreacted starting material | Protocol must purge polar acids and non-polar starting materials. |
Solvent Selection Strategy
The tert-butyl group increases lipophilicity compared to methyl/ethyl analogs.
-
Ethanol/Water: Not Recommended. High risk of "oiling out" due to the lipophilic t-butyl group. Water at high temps may induce hydrolysis if trace acid is present.
-
Ethyl Acetate / Heptane (Recommended): The "Gold Standard" for this compound.
-
Toluene: Alternative. Good for purging regioisomers via pi-stacking selectivity, but harder to remove (high boiling point).
Experimental Protocol: Recrystallization
3.1 Reagents & Equipment
-
Solvent: Ethyl Acetate (HPLC Grade)
-
Antisolvent: n-Heptane (or n-Hexane)
-
Equipment: Jacketed glass reactor (or round-bottom flask) with overhead stirring, reflux condenser, internal temperature probe.
3.2 Step-by-Step Procedure
Step 1: Dissolution (The "Saturation Point")
-
Charge crude solid into the reactor.
-
Add Ethyl Acetate (3.0 - 4.0 vol) (i.e., 3-4 mL per gram of solid).
-
Heat the mixture to 65–70 °C (near reflux) with moderate stirring (200 RPM).
-
Observation: The solution should become clear, deep yellow/orange. If solids remain, add EtOAc in 0.5 vol increments until dissolved.
-
Critical Check: If a small amount of dark, gummy solid remains insoluble, this is likely inorganic salt or polymerized impurity. Hot filter this immediately before proceeding.
-
Step 2: Controlled Nucleation
-
Maintain temperature at 60 °C .
-
Slowly add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed. This usually requires 1.0 - 1.5 vol of Heptane.
-
Seeding (Optional but Recommended): Add 0.1 wt% of pure seed crystals to prevent oiling out.
-
Hold at 60 °C for 15 minutes to allow crystal growth to initiate.
Step 3: Cooling & Crystallization
-
Cool the slurry to 20 °C over a period of 2 hours (Rate: ~20 °C/hour). Slow cooling is essential to avoid trapping impurities.
-
Once at 20 °C, add a second portion of n-Heptane (2.0 - 3.0 vol) slowly over 30 minutes to drive yield.
-
Cool further to 0–5 °C and hold for 1 hour.
Step 4: Isolation & Drying
-
Filter the yellow crystals using a Büchner funnel or centrifuge.
-
Wash: Displace mother liquor with a cold (0 °C) mixture of EtOAc/Heptane (1:4 ratio).
-
Drying: Dry in a vacuum oven at 40 °C for 12 hours.
-
Caution: Do not exceed 50 °C under high vacuum to prevent sublimation or degradation.
-
Process Visualization
The following diagram illustrates the logical flow and critical decision nodes in the purification process.
Caption: Optimized workflow for the , prioritizing impurity removal via hot filtration and controlled cooling.
Analytical Validation & Specifications
To validate the success of the protocol, the following specifications should be met.
| Parameter | Method | Acceptance Criteria | Notes |
| Appearance | Visual | Bright yellow crystalline solid | Dark orange/brown indicates oxidation. |
| Purity | HPLC (C18, ACN/Water) | ≥ 99.5% Area | Monitor for Regioisomer < 0.1%. |
| Melting Point | DSC / Capillary | Sharp endotherm (Target: 110–140°C*) | Broad range (>2°C) indicates impurity. |
| Solvent Residue | GC-Headspace | EtOAc < 5000 ppmHeptane < 5000 ppm | ICH Q3C Limits. |
| Water Content | Karl Fischer | < 0.5% w/w | Critical for storage stability. |
*Note: Exact melting point varies by polymorph; establish internal standard.
Impurity Purge Logic
The chosen solvent system (EtOAc/Heptane) utilizes polarity differential :
-
Hydrolyzed Acid Impurity: Highly polar. Remains soluble in the mother liquor (EtOAc rich) or fails to crystallize effectively.
-
Regioisomers: Often have lower lattice energy (lower melting points). They remain in the supernatant during the slow cooling ramp.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out (Liquid-Liquid phase separation) | 1. Added antisolvent too fast.2. Temperature too high for chosen solvent ratio. | Re-heat to dissolve. Add seed crystals. Add antisolvent slower. |
| Low Yield (<70%) | Too much solvent (EtOAc) or not enough cooling. | Concentrate the mother liquor by 50% and repeat cooling cycle (Second Crop). |
| Color Remains Dark | Azo/Oxidation impurities. | Treat the hot EtOAc solution with Activated Carbon (5 wt%) for 15 mins, then hot filter. |
| Hydrolysis Observed | Wet solvent or acidic residues. | Ensure EtOAc is dry. Add trace NaHCO3 to the crude before dissolution if acidic. |
References
-
Synthesis of Nitrobenzoic Acid Derivatives
-
Babu, S. N., et al. "4-tert-Butylamino-3-nitrobenzoic acid." Acta Crystallographica Section E: Structure Reports Online 65.6 (2009): o1233-o1234. Link
- Note: Describes the crystal structure and purification of the related acid analog, establishing the efficacy of ethyl acet
-
- Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Compound Data (CAS 1184840-02-5)
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 76918-64-4|Ethyl 4-amino-3-nitrobenzoate|BLD Pharm [bldpharm.com]
- 4. 76918-64-4|Ethyl 4-amino-3-nitrobenzoate|BLD Pharm [bldpharm.com]
- 5. 99-77-4|Ethyl 4-nitrobenzoate|BLD Pharm [bldpharm.com]
- 6. 6968-22-5|3-Amino-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
removal of impurities from tert-butyl 4-amino-3-nitrobenzoate
Technical Support Center: Purification & Handling of tert-Butyl 4-amino-3-nitrobenzoate
Case ID: TB-4A3N-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are working with tert-butyl 4-amino-3-nitrobenzoate , a critical intermediate often used in the synthesis of kinase inhibitors and pharmaceutical active ingredients.[1]
This molecule presents a specific "chemical conflict":
-
Acid Sensitivity: The tert-butyl ester is highly labile and will cleave to the carboxylic acid in the presence of strong acids (e.g., HCl, TFA).[2]
-
Weak Basicity: The ortho-nitro group significantly reduces the basicity of the amine, making it difficult to form stable salts without using acids strong enough to threaten the ester.
This guide prioritizes non-destructive purification methods (Base washing, Recrystallization) over standard amine protocols (Acid/Base extraction).[2]
Module 1: Chemical Stability & Handling (Pre-requisites)
Q: My compound is turning from bright yellow to dark orange/brown during storage. Is it degrading?
A: Likely, yes.[2] This is a classic sign of oxidative degradation.[2]
-
The Mechanism: Nitroanilines are prone to photo-oxidation and air oxidation, leading to the formation of azo-linkages or amorphous oxidation byproducts (often dark colored).[1]
-
The Fix:
Q: Can I use 1M HCl to remove the unreacted starting material?
A: ABSOLUTELY NOT.
-
Risk: The tert-butyl group is an acid-labile protecting group.[1][2] Exposure to 1M HCl, even for short periods, will catalyze the cleavage of the ester, reverting your product back to 4-amino-3-nitrobenzoic acid .[1]
-
Alternative: Use Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .[2] This mild base (pH ~8.[2]5) will deprotonate any unreacted carboxylic acid starting material (pKa ~3.[2]5) without hydrolyzing the tert-butyl ester.[1][2]
Module 2: Troubleshooting Synthesis Impurities
Q: I have a persistent impurity at the baseline of my TLC. What is it?
A: This is likely the 4-amino-3-nitrobenzoic acid (starting material or hydrolysis product).[1]
-
Diagnosis: The free acid interacts strongly with the silica (stationary phase), causing it to streak or stay at the baseline.[2]
-
Protocol: Perform a "Reverse Acid Wash" (actually a Base Wash).[2]
Protocol: Selective Removal of Acidic Impurities
-
Dissolve crude solid in Ethyl Acetate (EtOAc) .
-
Wash organic layer 2x with Saturated NaHCO₃ .[2]
-
Wash 1x with Brine (to remove trapped water).[2]
-
Dry over Na₂SO₄ (Sodium Sulfate).[2][5] Do not use Magnesium Sulfate (MgSO₄) if your compound is sensitive, as MgSO₄ is slightly acidic.[2]
Q: How do I remove the "oily" yellow impurities that won't crystallize?
A: These are often oligomers (if isobutylene was used) or decarboxylated byproducts.[2]
-
Solution: Use an Adsorption Filtration method before attempting recrystallization.[2]
Workflow Visualization: Purification Logic
Caption: Decision tree for removing acidic and non-polar impurities from tert-butyl 4-amino-3-nitrobenzoate.
Module 3: Purification Protocols
Q: Which solvent system is best for recrystallization?
A: We recommend Ethanol/Water or Hexane/Ethyl Acetate .[2]
Protocol A: Ethanol/Water (Preferred for scale-up) [1]
-
Why: tert-butyl esters are generally stable in refluxing ethanol (unlike methanol, which can cause transesterification).[2] Water acts as the anti-solvent.[2]
-
Dissolve the crude solid in the minimum amount of boiling Absolute Ethanol .[2]
-
Once dissolved, remove from heat.
-
Add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Allow to cool to room temperature slowly (wrap flask in foil/towel).
-
Cool to 4°C in a fridge.
-
Filter the yellow needles/prisms.[2]
Protocol B: Silica Gel Chromatography (For high purity)
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[2]
-
Note: The tert-butyl group makes the molecule lipophilic.[2] It will elute relatively fast (High Rf) compared to the acid or methyl ester analogs.[2]
Summary of Physical Properties for Purification
| Property | Value / Characteristic | Impact on Protocol |
| Melting Point | ~108-110°C (Typical for t-butyl amino esters) | Do not dry in oven >60°C; risk of melting/fusing.[1] |
| Solubility (Water) | Insoluble | Allows for aqueous washes (NaHCO₃).[2] |
| Solubility (EtOAc) | Soluble | Excellent extraction solvent.[2] |
| pKa (Acid Impurity) | ~3.5 | Easily removed by weak base (NaHCO₃).[2] |
| Acid Sensitivity | High | Avoid HCl/TFA. Avoid acidic silica if possible (add 1% Et3N to column if degradation observed).[2] |
Module 4: FAQs on Structure & Analysis
Q: I see two spots on TLC that are very close together. Is it an isomer?
A: It is possible, but check your solvent first.[2][6]
-
Rotamers: The tert-butyl group is bulky.[1][2][7] In NMR, you might see broadened peaks, but on TLC, rotamers rarely separate.[2]
-
Regioisomers: If you synthesized this via nitration of tert-butyl 4-aminobenzoate, you might have trace 2-nitro isomer.[1][2]
-
Fix: Recrystallization (Protocol A) is highly effective at removing regioisomers due to the disruption of the crystal lattice by the "wrong" isomer.
-
Q: Can I dry the product in a vacuum oven?
A: Yes, but monitor temperature.
-
Limit: 40-45°C under high vacuum.
-
Warning: Higher temperatures combined with trace moisture can induce autocatalytic hydrolysis of the ester.[2]
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Authoritative source on stability of tert-butyl esters to acid/base).
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[2] (Standard protocols for recrystallization of nitro-amines).
-
Sigma-Aldrich. (n.d.).[2][8] tert-Butyl 4-aminobenzoate Product Data. Link (Used for comparative physical property data).[2]
-
BenchChem. (2025).[2][5][9][10] Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Link (General handling of nitrobenzoate derivatives).[2]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 329748316, tert-Butyl 4-aminobenzoate. Link (Source for solubility and safety data).[2]
Sources
- 1. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 4-tert-Butylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Esterification of Sterically Hindered Nitrobenzoic Acids
Welcome to the dedicated technical support center for chemists and researchers facing challenges with the esterification of sterically hindered nitrobenzoic acids. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, designed to help you navigate the unique difficulties posed by these demanding substrates. As a Senior Application Scientist, my goal is to provide not just procedures, but a foundational understanding of the principles behind them, enabling you to solve problems effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and strategic considerations for esterifying these complex molecules.
Q1: Why is the esterification of sterically hindered nitrobenzoic acids so challenging?
A1: This class of compounds presents a dual challenge for chemists:
-
Steric Hindrance: Bulky groups (e.g., tert-butyl, multiple methyl, or other nitro groups) positioned ortho to the carboxylic acid physically block the approach of the alcohol nucleophile. This dramatically slows down or completely prevents reactions that rely on direct nucleophilic attack at the carbonyl carbon, such as the classic Fischer esterification.
-
Electronic Effects: The nitro group is a powerful electron-withdrawing group. This effect reduces the nucleophilicity of the carboxylate anion and can influence the reactivity of the entire aromatic system, sometimes complicating reaction pathways.
Q2: Why do standard methods like Fischer-Speier esterification fail for these substrates?
A2: The Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst (like H₂SO₄), relies on a series of reversible equilibrium steps.[1] For sterically hindered acids, the key step—nucleophilic attack by the alcohol on the protonated carbonyl—has a very high activation energy due to steric clash.[2] Consequently, the reaction rate becomes impractically slow, and the equilibrium often lies far to the side of the starting materials.[3][4] Elevated temperatures intended to overcome this barrier can lead to decomposition and charring, especially with sensitive nitroaromatic compounds.[2]
Q3: What are the primary alternative strategies for esterifying these challenging acids?
A3: When direct acid catalysis fails, the strategy shifts to "activating" the carboxylic acid. This involves converting the carboxyl group's hydroxyl into a better leaving group, making the carbonyl carbon significantly more electrophilic and susceptible to attack even by a sterically encumbered alcohol. The most successful methods include:
-
Steglich Esterification: Uses a carbodiimide (like DCC or DIC) to activate the acid, with a nucleophilic catalyst (DMAP) to facilitate the reaction under mild conditions.[5][6][7]
-
Yamaguchi Esterification: Employs 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly reactive mixed anhydride, which then reacts with the alcohol.[8][9][10] This method is particularly effective for extremely hindered systems.[8][11]
-
Mitsunobu Reaction: While primarily known for inverting the stereochemistry of alcohols, it can be adapted for esterification, especially when the alcohol is hindered.[12][13] It works by activating the alcohol, not the acid.
Part 2: Troubleshooting Guides & Protocols
This section provides solutions to specific problems you might encounter in the lab, presented in a practical question-and-answer format.
Problem: Low to No Conversion with Carbodiimide Coupling (Steglich Esterification)
Q: I'm attempting to esterify 2,6-dimethyl-3-nitrobenzoic acid with tert-butanol using DCC and catalytic DMAP, but I'm recovering mostly starting material and a white precipitate I suspect is N-acylurea. What's going wrong and how can I fix it?
A: This is a classic issue where a competing side reaction outpaces the desired esterification. The O-acylisourea intermediate, formed from the reaction of your carboxylic acid and DCC, is the key activated species.[3] However, if this intermediate is sterically hindered, the attack by the alcohol (especially a bulky one like tert-butanol) is slow. This gives the intermediate time to undergo an irreversible intramolecular acyl transfer, rearranging to a stable N-acylurea byproduct, which shuts down the productive pathway.
The Competing Pathways in Steglich Esterification
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. fiveable.me [fiveable.me]
- 6. grokipedia.com [grokipedia.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yamaguchi Esterification [organic-chemistry.org]
- 10. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. atlanchimpharma.com [atlanchimpharma.com]
Technical Support Center: Optimizing tert-Butyl Esterification of 4-Amino-3-Nitrobenzoic Acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: TBU-4A3N-OPT[1]
Executive Summary
The tert-butylation of 4-amino-3-nitrobenzoic acid presents a classic conflict in organic synthesis: you are attempting to esterify a sterically hindered, electron-deficient aromatic acid with a bulky, acid-labile alcohol moiety.
Standard Fischer esterification (refluxing with t-BuOH and
This guide prioritizes two superior pathways:
-
The Accelerated Boc-Anhydride Route: Best for gram-scale/medicinal chemistry.[1]
-
The Isobutylene Pressure Route: Best for multi-kilogram process scale.
Part 1: Critical Protocol Analysis (Method Selection)
Before starting, verify your method suitability using the decision matrix below.
Figure 1: Decision matrix for selecting the optimal esterification pathway based on scale and constraints.
Part 2: Method A - The Accelerated Boc-Anhydride Route
Context: This is the most reliable method for laboratory synthesis. It utilizes Di-tert-butyl dicarbonate (
The Challenge: The electron-withdrawing nitro group at the 3-position makes the carboxylate less nucleophilic, often stalling the reaction at 50-60% conversion using standard DMAP catalysis.
The Solution: Use Magnesium Perchlorate (
Optimized Protocol
| Component | Equiv. | Role |
| 4-Amino-3-nitrobenzoic acid | 1.0 | Substrate |
| 2.3 | Reagent (Excess required) | |
| 0.1 (10 mol%) | Lewis Acid Catalyst (Rate Accelerator) | |
| DMAP | 0.1-0.3 | Nucleophilic Catalyst |
| DCM or THF | Solvent | Concentration ~0.2 M |
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate and
in anhydrous DCM. -
Catalyst Addition: Add
followed by DMAP.-
Note: Gas evolution (
) will occur.[2] Ensure the system is open to an inert gas line (bubbler) to prevent pressure buildup.
-
-
Incubation: Stir at 40°C (gentle reflux for DCM) for 12–24 hours.
-
Quench: Dilute with ether/EtOAc and wash with water. The
is water-soluble and removes easily.
Troubleshooting Guide (Method A)
Q: The reaction is stalled. Can I add more DMAP?
-
A: No. Adding excess DMAP can lead to N-acylation (N-Boc formation) on the aniline, even though it is deactivated by the nitro group. Instead, add 0.5 equiv of additional
and 5 mol% more . The magnesium ion activates the carbonate carbonyl, making it more susceptible to attack by the weak carboxylate nucleophile.
Q: I see a new spot on TLC with a higher Rf than the ester. What is it?
-
A: This is likely the N-Boc-4-amino-3-nitrobenzoate (bis-protected product).
-
Correction: If this happens, you can selectively cleave the N-Boc group by treating the crude mixture with dilute trifluoroacetic acid (TFA) in DCM (5% v/v) at 0°C for a short duration. The tert-butyl ester is more stable to acid than the N-Boc group in this specific electronic environment, but monitor closely.
-
Q: My yield is low after column chromatography.
-
A: tert-Butyl esters are acid-sensitive.[3] Silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine in hexanes before loading your sample. This neutralizes the silica and prevents hydrolysis during purification.
-
Part 3: Method B - The Isobutylene Route (Process Scale)
Context: For scales >100g,
The Mechanism:
Protonation of isobutylene gives the tert-butyl cation (
Figure 2: Acid-catalyzed alkylation mechanism via the tert-butyl cation.
Optimized Protocol
-
Vessel: Use a glass pressure vessel or stainless steel autoclave (Parr reactor).
-
Mixture: Suspend 4-amino-3-nitrobenzoic acid in Dichloromethane (DCM) or Dioxane .
-
Catalyst: Add conc.
(0.5 to 1.0 equiv).-
Note: The amine will protonate, consuming 1 equiv of acid. You must add enough acid to protonate the amine and catalyze the alkene generation.
-
-
Reagent: Condense Isobutylene gas (excess, ~5-10 equiv) into the vessel at -78°C, or pump it in under pressure.
-
Reaction: Seal and stir at Room Temperature for 24-48 hours.
-
Pressure Warning: Pressure will rise as the vessel warms. Ensure the vessel is rated for at least 5 bar (75 psi).
-
Troubleshooting Guide (Method B)
Q: The reaction mixture turned into a black tar.
-
A: This is polymerization of isobutylene initiated by the strong acid.
-
Fix: Reduce the acid concentration. Switch from
to Boron Trifluoride Etherate ( ) . is a milder Lewis acid that is less likely to cause uncontrolled polymerization of the alkene but strong enough to drive esterification.
-
Q: The product is not precipitating during workup.
-
A: You likely formed the sulfate salt of the amine.
-
Fix: You must neutralize the reaction mixture carefully with cold saturated
until pH ~8. This frees the aniline base (4-amino group) and allows the organic ester to be extracted into DCM/EtOAc.
-
Part 4: FAQ & Data Summary
Comparative Data Table
| Feature | Method A ( | Method B (Isobutylene) |
| Rate | Fast (12-24h) | Slow (24-72h) |
| Yield | High (85-95%) | Moderate (60-80%) |
| Atom Economy | Poor (produces | Excellent |
| Safety | High ( | Moderate (Pressurized gas) |
| Side Reactions | N-Boc formation possible | Polymerization of alkene |
Common Questions
Q: Can I use DCC/DMAP and tert-butanol? A: Avoid this. The Steglich esterification (DCC) works poorly for tertiary alcohols due to extreme steric hindrance.[1] The intermediate O-acylisourea often rearranges to the N-acylurea (a stable byproduct) faster than the bulky t-BuOH can attack.
Q: Does the nitro group affect the stability of the ester?
A: Yes. The electron-withdrawing nitro group makes the ester linkage slightly more labile to acid hydrolysis than a standard benzoate. Avoid acidic workups. Store the compound in a freezer, preferably with a trace of stabilizer (like solid
Q: Is the amine nucleophilic enough to interfere?
A: The 3-nitro group creates a strong resonance withdrawal, delocalizing the nitrogen lone pair. The aniline is effectively deactivated. However, under forcing conditions (high temperature or large excess of
References
-
Bartoli, G., et al. (2005).[5] "Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (
) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers."[3][6][7] Organic Letters, 7(19), 427–430.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Takeda, K., et al. (2015).[8] "Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP." ChemSusChem, 8(16), 2603-2608.
-
BenchChem Technical Repository. (2025).[9] "Navigating the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile."
-
Organic Chemistry Portal. "tert-Butyl Esters via reaction of Acid Chlorides or Anhydrides."
Sources
- 1. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102344333A - Method for preparing isobutene by sulfuric acid method - Google Patents [patents.google.com]
- 5. Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Monitoring the Synthesis of tert-Butyl 4-Amino-3-Nitrobenzoate by TLC
Core Directive & Scientific Context
The synthesis of tert-butyl 4-amino-3-nitrobenzoate typically involves the esterification of 4-amino-3-nitrobenzoic acid (Starting Material, SM) using reagents such as tert-butanol with coupling agents (DCC/DMAP) or isobutylene under acidic catalysis.
Monitoring this reaction requires a precise TLC system capable of distinguishing the highly polar, amphoteric zwitterionic starting material from the significantly less polar, lipophilic ester product. This guide addresses the specific challenges of this transformation, including the acid-sensitivity of the tert-butyl group and the streaking behavior of the amino-acid precursor.
Key Chemical Properties
| Component | Structure Description | Polarity | TLC Behavior (Hex/EtOAc) |
| Starting Material (SM) | 4-Amino-3-nitrobenzoic acid | High (Amphoteric) | Baseline (Rf ≈ 0.0).[1][2] Often streaks due to -COOH and -NH₂ interaction. |
| Product (P) | tert-Butyl 4-amino-3-nitrobenzoate | Moderate/Low | Mid-plate (Rf ≈ 0.4–0.6). Distinct, compact spot. |
| Byproducts | DCU (if DCC used), N-acyl ureas | Varies | DCU is often at the solvent front or visible as a haze. |
Standard Operating Procedures (SOP)
The TLC System Setup
Do not use a generic "universal" solvent system. This specific transformation requires a binary solvent approach for accurate conversion assessment.
-
Stationary Phase: Silica Gel 60 F
on aluminum or glass backing. -
Mobile Phase A (Product Monitor): Hexanes : Ethyl Acetate (3:1 v/v) .
-
Purpose: Moves the ester product to Rf ~0.4–0.5 while keeping the acid SM at the baseline.
-
-
Mobile Phase B (SM Consumption): Dichloromethane : Methanol (9:1 v/v) .
-
Purpose: Only used if you need to confirm the absolute absence of SM. The acid will move to Rf ~0.3, while the ester moves to the solvent front.
-
-
Visualization:
-
UV (254 nm): Primary method. The nitro-aniline conjugated system absorbs strongly, appearing as dark spots against the green fluorescent background.
-
p-Anisaldehyde Stain: Secondary. Heats to yellow/orange spots. (Use with caution; heat can cleave the tert-butyl ester on acidic silica).
-
Ninhydrin: NOT RECOMMENDED . Aromatic amines react poorly compared to aliphatic amines.
-
Sampling Protocol
-
Quench: Take a 10 µL aliquot of the reaction mixture. Partition it in a mini-vial between 0.5 mL Ethyl Acetate and 0.5 mL saturated NaHCO
.-
Why? Neutralizing the aliquot ensures the amine is free-based and the acid (if present) is ionized/water-soluble, improving spot shape.
-
-
Spotting: Spot the Organic Layer on the TLC plate.
-
Co-Spot: Always run three lanes: [SM] | [Co-Spot] | [Reaction].
Visualization & Logic Flow
The following diagram illustrates the decision logic for monitoring this specific reaction.
Figure 1: Decision logic for dual-solvent monitoring of esterification progress.
Troubleshooting Guide (FAQ)
Q1: My starting material (4-amino-3-nitrobenzoic acid) is streaking badly and making it hard to see the product. How do I fix this?
Diagnosis: The carboxylic acid group interacts strongly with the silica gel via hydrogen bonding, causing "tailing." Solution:
-
Do NOT add acid to the mobile phase. While adding 1% Acetic Acid usually fixes streaking, tert-butyl esters are acid-labile. You risk decomposing your product on the plate during the run.
-
Use the "Baseline Strategy": In Hex/EtOAc (3:1), the SM should stay at the baseline. If it streaks up, your mobile phase is too polar. Increase the Hexane ratio to 4:1. Focus only on the appearance of the distinct product spot at Rf ~0.5.
Q2: I see a new spot appearing, but it disappears or turns into a streak if I leave the plate for 20 minutes before visualizing. Why?
Diagnosis: On-silica Hydrolysis. Silica gel is slightly acidic (pH ~5-6). tert-Butyl esters can cleave back to the acid if left on the active silica surface for too long, especially if residual acid catalyst is present in the spot. Solution:
-
Visualize immediately after elution and drying.
-
Neutralize your TLC plate before use: Dip the plate in 1% Triethylamine/Hexane and dry it before spotting your sample. This neutralizes the silica acidity.
Q3: The product spot is very faint under UV, even though I know I have conversion.
Diagnosis: The "Fluorescence Quenching" effect relies on the concentration of the chromophore. Solution:
-
The 4-amino-3-nitro moiety is a strong chromophore (bright yellow/orange solid). If the spot is faint, your concentration is too low.
-
Check: Is your product precipitating in the reaction vial? tert-Butyl esters often have different solubility than the acid. Ensure the aliquot is fully dissolved in the solvent used for spotting (add a drop of MeOH or DCM to the aliquot vial if needed).
Q4: I am using DCC coupling, and I see a large spot at the solvent front. Is this my product?
Diagnosis: Likely Dicyclohexylurea (DCU) or unreacted DCC. Solution:
-
DCU is less polar than the amino-ester.
-
Verification: Stain with Iodine.[3] DCU absorbs iodine vapor rapidly, turning dark brown. Your aromatic product will also stain but usually slower.
-
Rf Check: In Hex/EtOAc 3:1, DCU runs very high (Rf > 0.8). Your product should be lower (Rf ~0.5).
Data Summary Table
| Compound | Rf (Hex/EtOAc 3:1) | Rf (DCM/MeOH 9:1) | UV (254nm) | Iodine Stain |
| 4-Amino-3-nitrobenzoic acid | 0.00 (Baseline) | 0.35 (Streaks) | Dark Spot | weak/brown |
| tert-Butyl 4-amino-3-nitrobenzoate | 0.45 – 0.55 | 0.90 (Front) | Dark Spot | Yellow/Brown |
| DCC / DCU (Byproducts) | > 0.80 | > 0.95 | Weak/None | Dark Brown |
References & Authority
-
TLC Visualization Methods:
-
Synthesis of Nitro-Benzoate Esters:
-
Journal of Chemical Education. "A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification." (Provides comparative Rf data for methyl analogs).
-
-
Stability of tert-Butyl Esters:
-
Organic Syntheses. "Di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate."[6] (Discusses handling and stability of Boc/tBu groups).
-
Sources
Technical Support Center: Impurity Control in Substituted Aminobenzoate Synthesis
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting byproduct formation in esterification, nitro-reduction, and N-alkylation workflows.
Introduction
Welcome to the technical support hub for aminobenzoate synthesis. Whether you are synthesizing Benzocaine (ethyl 4-aminobenzoate), Procaine , or Tetracaine , the coexistence of an electron-rich amine and an electrophilic ester/acid moiety creates a "perfect storm" for self-condensation and oxidative degradation.
This guide moves beyond standard recipes to address the causality of failure. We treat your reaction flask as a competitive kinetic system where the desired pathway must be engineered to outcompete thermodynamic sinks.
Module 1: Esterification Troubleshooting (The "Fischer" Trap)
Context: You are converting 4-aminobenzoic acid (PABA) or substituted analogues to their esters. Common Symptom: Low yield, gummy brown/black solids ("tar"), or difficult crystallization.
The Core Mechanism & Failure Mode
In a standard Fischer esterification, the amine group acts as a competitive nucleophile. If the amine is not fully protonated (deactivated), it attacks the activated carbonyl of a neighboring PABA molecule, forming polyamide oligomers (gums) rather than the desired ester.
Diagnostic Diagram: The Protonation Balancing Act
Caption: Figure 1. Kinetic competition between acid-catalyzed esterification (green) and nucleophilic oligomerization (red). Success depends on maintaining the amine in its ammonium salt form.
Troubleshooting Guide: Fischer Esterification
| Symptom | Probable Cause | Corrective Action |
| Product is a black/brown oil | Oxidative Degradation: Anilines oxidize rapidly in air, especially when heated. | Degas solvents with |
| Low Yield / Gummy Solid | Oligomerization: Insufficient acid catalyst allowed the free amine to react with the carboxylic acid. | Increase Acid Stoichiometry: Use >2.5 equivalents of |
| Melting Point Depression | Incomplete Reaction (Zwitterion): PABA exists as a zwitterion with low solubility in alcohols, slowing kinetics. | Thionyl Chloride Protocol: Switch to |
Protocol A: Thionyl Chloride Mediated Esterification (High Purity)
Use this when standard sulfuric acid reflux yields impure products.
-
Setup: Flame-dried RBF with a reflux condenser and
drying tube. -
Activation: Suspend PABA (1.0 eq) in anhydrous alcohol (solvent).
-
Addition: Cool to 0°C. Add Thionyl Chloride (
, 1.2 eq) dropwise. -
Reflux: Heat to reflux for 60–90 minutes. The solution should become clear.
-
Workup: Evaporate solvent. The residue is the hydrochloride salt of the ester (very pure).
-
Neutralization: Dissolve in water and carefully neutralize with 10%
to precipitate the free base ester.
Module 2: Reduction Artifacts (The "Nitro" Pathway)
Context: You are reducing p-nitrobenzoate esters to p-aminobenzoates (e.g., Procaine synthesis). Common Symptom: Product is yellow/orange (azo impurities) or reaction stalls.
The Core Mechanism & Failure Mode
Nitro reduction is not a single step; it is a cascade. The danger zone is the Hydroxylamine (
Diagnostic Diagram: The Haber Reduction Cycle
Caption: Figure 2. Reduction pathway showing the critical branch point at the Hydroxylamine intermediate. Condensation leads to colored azo impurities.
Troubleshooting Guide: Catalytic Hydrogenation
| Symptom | Probable Cause | Corrective Action |
| Yellow/Orange Product | Azo Coupling: High pH or low hydrogen pressure allowed Nitroso and Hydroxylamine to condense. | Acidic Modifier: Add trace acetic acid to the solvent. Azo coupling is base-catalyzed; keeping pH < 6 suppresses this side reaction. |
| Reaction Stalls | Catalyst Poisoning: Amines can poison Pd/C catalysts by binding tightly to active sites. | Switch Catalyst: Use Pt/C (Platinum on Carbon) . Pt is less susceptible to amine poisoning than Pd and reduces hydroxylamines faster. |
| Safety Warning | Hydroxylamine Accumulation: Reaction stopped halfway. | Vanadium Promoter: If using Pd/C, dope with 1% Vanadium. This specifically accelerates the reduction of the hydroxylamine to the amine [1]. |
Module 3: N-Alkylation Selectivity (Substituted Amines)
Context: Synthesizing Tetracaine (adding a butyl group to the amine). Common Symptom: Formation of quaternary ammonium salts (over-alkylation).
The "Runaway Train" Effect
Direct alkylation with alkyl halides (e.g., butyl bromide) is flawed because the product (secondary amine) is more nucleophilic than the starting material (primary amine). This leads to mixtures of mono-, di-, and tri-alkylated products.
Protocol B: Reductive Amination (The Selectivity Solution)
Do not use direct alkylation. Use Reductive Amination for mono-alkylation.
-
Reagents: Benzocaine (1.0 eq), Butyraldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq).
-
Imine Formation: Mix Benzocaine and Butyraldehyde in DCE (Dichloroethane) or THF. Add Acetic Acid.[1][5] Stir 30 mins.
-
Observation: Formation of the imine (Schiff base) is reversible but favored.
-
-
Reduction: Add STAB.
-
Why STAB? It is a mild hydride donor that reduces the imine but is not strong enough to reduce the aldehyde or the ester group [2].
-
-
Result: Exclusive formation of the mono-alkylated secondary amine (Tetracaine).
FAQ: Rapid Response
Q: My Benzocaine turned pink after sitting on the shelf for a month. Is it safe? A: No. The pink coloration indicates oxidative degradation to quino-imine species. This usually happens if the product contained trace acid or metal ions from the synthesis. Recrystallize from ethanol/water before use.
Q: Can I use ethanol containing water (95%) for the esterification? A: Only if you use the Thionyl Chloride method (Protocol A). If using sulfuric acid reflux, water will push the equilibrium back toward the starting material (hydrolysis), drastically lowering yield.
Q: How do I remove the "yellow impurity" (Azo dimer) if it's already formed? A: Azo impurities are very non-polar compared to the amino-ester.
-
Dissolve the crude product in dilute HCl (the amine forms a salt and goes into water).
-
Wash the aqueous layer with Ether or Ethyl Acetate (the non-basic Azo impurity stays in the organic layer).
-
Basify the aqueous layer to recover the pure amine.
References
-
Baumeister, P., Blaser, H., & Studer, M. (1997).[6] Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters.[6] Catalysis Letters, 49, 219–222.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Master Organic Chemistry. (2017).[2] Alkylation of Amines (Sucks!). Master Organic Chemistry.
-
University of Michigan. (2011).[5] Experiment 3: Synthesis of Benzocaine. UMich Chemistry Labs.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: tert-Butyl 4-amino-3-nitrobenzoate
Topic: Drying, Storage, and Stability Protocols Document ID: TS-TBNB-2024-01 Role: Senior Application Scientist[1]
Introduction: The "Dual-Threat" Stability Challenge
Welcome to the technical support center for tert-butyl 4-amino-3-nitrobenzoate (CAS: 1184840-02-5 / 18144-47-3 related derivatives).
As researchers, we often treat intermediates as "stable solids," but this compound presents a specific dual-stability challenge that leads to frequent batch failures:
-
The tert-Butyl Ester (Acid/Thermal Lability): Unlike methyl or ethyl esters, the tert-butyl group is prone to cleavage under acidic conditions or elevated temperatures, eliminating isobutylene to form the carboxylic acid [1].[1]
-
The Nitroaniline Moiety (Redox/Photo-Sensitivity): The 4-amino-3-nitro motif is susceptible to photo-oxidation and "browning" via Schiff base formation or nitro-to-amine redox coupling [2].[1]
This guide replaces generic advice with chemically grounded protocols to preserve the integrity of your molecule.
Module 1: Drying Protocols (The "Getting it Dry" Phase)
The Core Problem: You need to remove solvents to get an accurate yield, but heating above 50°C risks triggering the elimination of isobutylene, especially if trace acid is present.
Standard Operating Procedure (SOP): Vacuum Drying
| Parameter | Setting/Requirement | Scientific Rationale |
| Temperature | 30°C – 40°C (Max) | Melting point is ~108-110°C [3].[1] However, tert-butyl elimination can accelerate >50°C over long periods.[1] |
| Vacuum | < 10 mbar | High vacuum allows solvent removal at lower temperatures, bypassing the thermal activation energy of decomposition. |
| Desiccant | KOH Pellets (Recommended) | Crucial:[1] Standard silica is neutral.[1] KOH pellets in the vacuum oven tray scavenge trace acidic vapors, preventing autocatalytic ester cleavage. |
| Duration | 12 – 24 Hours | "Fast drying" at high heat is the #1 cause of purity loss for this compound. |
Troubleshooting the Drying Process
Q: My sample melted in the vacuum oven at 45°C. The literature says MP is 110°C. Why? A: You likely experienced MP depression due to solvent entrapment .[1] If the crystal lattice holds solvent (solvate formation), the effective melting point drops drastically. Once a small portion melts, it acts as a solvent for the rest, creating a "slush."
-
Fix: Air-dry on the filter funnel with suction for 30 minutes before placing in the oven. Ramp temperature: Start at 25°C for 2 hours, then increase to 35°C.[1]
Q: Can I use P₂O₅ as a drying agent? A: Avoid it. P₂O₅ is acidic.[1] While excellent for water, it can create an acidic atmosphere in a closed desiccator. For tert-butyl esters, this increases the risk of hydrolysis.[1] Use KOH (Potassium Hydroxide) or NaOH pellets to maintain a basic micro-atmosphere that stabilizes the amine and protects the ester.
Visual Workflow: Drying Decision Matrix
Figure 1: Decision matrix for drying based on residual solvent type. Note the strict temperature controls.
Module 2: Storage & Stability (The "Keeping it Good" Phase)
The Core Problem: The compound turns brown and loses purity over time.[1] This is usually due to synergistic degradation —moisture hydrolyzes the ester, generating acid, which then catalyzes further degradation.
Storage Specifications
| Condition | Requirement | Impact on Stability |
| Temperature | 2°C to 8°C (Standard) | Slows kinetics of oxidation and hydrolysis.[1] For storage >3 months, use -20°C . |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents amine oxidation) and moisture (prevents ester hydrolysis). |
| Container | Amber Glass | Nitro compounds are photosensitive.[1] UV light can trigger nitro-to-nitroso rearrangements.[1] |
| Cap Seal | Parafilm/Teflon Tape | Prevents moisture ingress.[1] Hygroscopicity is a known risk for amino-benzoates [4].[1] |
Visual Mechanism: Why Storage Fails
Figure 2: Primary degradation pathways.[1] Note that acid acts as a catalyst, meaning degradation accelerates once it starts (autocatalysis).
Module 3: Troubleshooting Quality Issues (FAQs)
Q1: The off-white powder turned yellow/brown after 2 weeks. Is it ruined?
Diagnosis: This is likely surface oxidation of the amino group.[1] Action:
-
Run an LC-MS or NMR.
-
If purity is >95%, the color change is likely cosmetic (ppm levels of azo-impurities are highly colored).[1]
-
Purification: If purity is compromised, perform a rapid filtration through a short plug of silica gel using Hexane:Ethyl Acetate (3:1).[1] Do not recrystallize from hot alcohols (risk of transesterification).
Q2: 1H NMR shows a "vanishing" tert-butyl peak.
Diagnosis: You are seeing acid-catalyzed deprotection .[1] Evidence: Look for a new singlet around 12.0-13.0 ppm (Carboxylic acid -OH) and the disappearance of the large singlet at ~1.5-1.6 ppm (t-Butyl group).[1] Root Cause: The sample was likely stored with trace acid (e.g., HCl salts from a previous step) or in a wet environment. Fix: The ester is gone. You must re-esterify the resulting acid using tert-butyl trichloroacetimidate or isobutylene/H2SO4 (catalytic).[1]
Q3: Can I store this as a solution in DMSO or DMF?
Answer: No. Aprotic polar solvents like DMSO and DMF are hygroscopic.[1] They pull water from the air, which, over time, will hydrolyze the ester. Furthermore, DMSO can act as an oxidant for the aniline nitrogen over long periods. Store only as a dry solid.
References
-
Greene, T.W., Wuts, P.G.M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of tert-butyl ester cleavage via acid catalysis and thermal elimination).
-
ChemicalBook. (2024).[1] 4-Nitroaniline Stability and Storage Data. (General stability data for nitroaniline derivatives indicating light/air sensitivity).
-
Sigma-Aldrich. (2024).[1] tert-Butyl 4-aminobenzoate Product Specification. (Establishes baseline melting points for the class of tert-butyl aminobenzoates, typically 108-110°C).
-
BenchChem. (2025).[1] Storage and Stability of tert-butyl esters. (Confirming hygroscopic nature and low-temperature storage requirements).
Sources
Validation & Comparative
Comparative Characterization Guide: Steric and Electronic Implications of Ester Selection in 4-Amino-3-Nitrobenzoate Scaffolds
Introduction: The Strategic "Vs."
In the synthesis of benzimidazole pharmacophores and PABA (para-aminobenzoic acid) analogs, the 4-amino-3-nitrobenzoate scaffold is a ubiquitous intermediate. However, the choice between the Methyl (Me) and tert-Butyl (t-Bu) ester is rarely a matter of convenience—it is a strategic decision dictated by orthogonal protection requirements.
This guide moves beyond basic physical properties to characterize the functional divergence of these two esters. While the methyl ester offers atom economy and crystallinity, the tert-butyl ester provides a critical "steric shield," enabling base-mediated transformations on the core scaffold without compromising the carboxylate terminus.
Core Differentiators at a Glance
-
Methyl Ester: High crystallinity, base-labile, acid-stable. Best for early-stage scale-up where base hydrolysis is the intended deprotection method.
-
tert-Butyl Ester: Lipophilic, acid-labile, base-resistant. Essential when the synthetic route requires strong basic conditions (e.g., alkylations, nucleophilic aromatic substitutions) elsewhere on the molecule.
Structural & Physical Characterization
The steric bulk of the tert-butyl group fundamentally alters the physical profile and spectroscopic signature of the molecule compared to the planar methyl ester.
Table 1: Comparative Physical Properties
| Property | Methyl 4-amino-3-nitrobenzoate | tert-Butyl 4-amino-3-nitrobenzoate |
| Formula | ||
| MW | 196.16 g/mol | 238.24 g/mol |
| Physical State | Yellow Crystalline Solid | Yellow Solid / Waxy Solid |
| Melting Point | 198–200 °C | ~108–112 °C (Trend: Lower due to packing disruption) |
| LogP (Est.) | ~1.1 | ~2.4 (Significantly more lipophilic) |
| Solubility | High: DMSO, DMFMod: EtOAc, MeOHLow: Hexanes | High: DCM, EtOAc, TolueneMod: HexanesLow: Water |
Spectroscopic Identification (NMR & IR)[1][2]
The most definitive method for distinguishing these analogs is
Diagnostic Signals:
-
Methyl Ester: Singlet (
~3.90 ppm, 3H).[2] -
tert-Butyl Ester: Singlet (
~1.58 ppm, 9H). -
Aromatic Region: The electron-donating effect (+I) of the tert-butyl group is inductively insulated by the carboxylate, so aromatic shifts (
8.8–6.8 ppm) remain largely similar between the two, driven primarily by the nitro/amine push-pull system.
Figure 1: Structural and spectroscopic divergence.[3][4][5] The t-butyl group introduces significant steric bulk and a distinct high-field NMR signal.
Performance: Stability & Reactivity Profile
The selection of the ester dictates the allowable reaction conditions for subsequent steps. This is the "Orthogonal Protection" principle in action.
Acid Stability
-
Methyl Ester: High. Resistant to dilute acids (HCl, AcOH). Requires harsh acidic conditions (conc. HBr or H2SO4/reflux) to hydrolyze.
-
tert-Butyl Ester: Low. Rapidly cleaved by Trifluoroacetic acid (TFA) or HCl in Dioxane via an
mechanism (acid-catalyzed alkyl-oxygen cleavage), generating the stable tert-butyl cation (isobutylene byproduct) and the free carboxylic acid.
Base Stability (The Steric Shield)
-
Methyl Ester: Low. Rapidly saponified by NaOH/LiOH in THF/Water via
mechanism (nucleophilic attack at carbonyl). -
tert-Butyl Ester: High. The bulky tert-butyl group sterically hinders the approach of the hydroxide ion to the carbonyl carbon, preventing the formation of the tetrahedral intermediate. It survives conditions like
/DMF or even dilute NaOH at room temperature.
Figure 2: Orthogonal reactivity map. Note the t-butyl ester's resistance to base, enabling selective deprotection strategies.
Experimental Protocols
The following protocols are designed to be self-validating. The completion of the reaction is determined by the disappearance of the specific ester NMR signal or TLC shift.
Protocol A: Synthesis of Methyl 4-amino-3-nitrobenzoate (Fischer Esterification)
Best for: Large scale, low cost.
-
Setup: Charge a round-bottom flask with 4-amino-3-nitrobenzoic acid (1.0 equiv) and Methanol (10 vol).
-
Activation: Cool to 0°C. Dropwise add Thionyl Chloride (
, 1.5 equiv) or conc. (0.5 equiv). Caution: Exothermic. -
Reflux: Heat to reflux (65°C) for 4–6 hours.
-
Validation (TLC): Check consumption of acid (
~0.1) and formation of ester ( ~0.6 in 1:1 EtOAc/Hex). -
Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with Sat.
(removes unreacted acid). Dry ( ) and concentrate.[2] -
Yield: Typically >90% yellow solid.
Protocol B: Synthesis of tert-Butyl 4-amino-3-nitrobenzoate (Acid-Catalyzed Alkylation)
Note: Direct esterification with t-BuOH is inefficient. Use isobutylene or Boc-anhydride.
-
Reagents: 4-amino-3-nitrobenzoic acid (1.0 equiv),
(2.0 equiv), DMAP (0.3 equiv), t-BuOH (5 vol). -
Reaction: Stir at 40°C for 18 hours. The
acts to form a mixed anhydride which is then attacked by t-BuOH. Note: The aniline amine is deactivated by the ortho-nitro group and usually does not N-Boc protect under these mild conditions, but monitoring is required. -
Alternative (Isobutylene): Dissolve acid in DCM/Sulfuric acid and bubble Isobutylene gas into a pressure vessel.
-
Validation: NMR must show 9H singlet at 1.58 ppm. If N-Boc is observed (singlet ~1.4 ppm), mild basic hydrolysis may be needed to cleave the carbamate while leaving the ester intact.
Protocol C: Selective Deprotection of tert-Butyl Ester
-
Solvent: Dissolve substrate in DCM (5 vol).
-
Reagent: Add Trifluoroacetic Acid (TFA) (5 vol) or 4M HCl in Dioxane.
-
Conditions: Stir at Room Temp for 1–2 hours.
-
Observation: Evolution of gas (isobutylene) is often visible.
-
Workup: Concentrate to dryness. Azeotrope with toluene to remove residual TFA.
Decision Matrix: Which to Choose?
| Scenario | Recommended Ester | Rationale |
| Standard Scale-up | Methyl | Cheaper, crystalline, higher atom economy. |
| Base-Sensitive Intermediates | tert-Butyl | Deprotection uses acid, sparing base-labile groups (e.g., lactones, alkyl halides). |
| Reaction requires strong base | tert-Butyl | Withstands conditions like NaH alkylation or Suzuki coupling where methyl esters might hydrolyze or transesterify. |
| Lipophilicity Required | tert-Butyl | Improves solubility in non-polar solvents (DCM, Toluene) for chromatography. |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (General reactivity of t-butyl vs methyl esters).
-
Thermo Scientific Chemicals. Methyl 4-amino-3-nitrobenzoate Product Specifications. Link
-
BenchChem. Synthesis routes of 4-Amino-3-nitrobenzoic acid. Link
-
CDC Stacks. Supporting Information: Synthesis of Nitrobenzoate Intermediates. (Contains NMR data for related nitro-benzoate esters). Link
-
Narendra Babu, S. N., et al. 4-tert-Butylamino-3-nitrobenzoic acid. Acta Crystallographica Section E. (Structural data for the related t-butylamino analog, supporting physical trends). Link
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 4. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
reactivity comparison of tert-butyl 4-amino-3-nitrobenzoate and ethyl 4-amino-3-nitrobenzoate
Executive Summary
This guide details the reactivity profiles of tert-butyl 4-amino-3-nitrobenzoate and ethyl 4-amino-3-nitrobenzoate . While both compounds serve as critical scaffolds in the synthesis of benzimidazoles, quinazolines, and PABA analogs, their utility diverges significantly based on the ester protecting group .
-
Ethyl 4-amino-3-nitrobenzoate is the robust, "workhorse" intermediate, ideal for reactions requiring acidic conditions (e.g., Sandmeyer reactions, nitration) but susceptible to nucleophilic attack (base hydrolysis, transesterification).
-
tert-Butyl 4-amino-3-nitrobenzoate is the "strategic" intermediate, offering orthogonality. It is stable to basic/nucleophilic conditions that cleave ethyl esters but is extremely acid-labile, necessitating careful handling during diazonium formation or acidic reductions.
Chemical Properties & Structural Analysis[1][2][3][4][5]
The primary differentiator lies in the steric and electronic nature of the ester moiety.
| Feature | Ethyl 4-amino-3-nitrobenzoate | tert-Butyl 4-amino-3-nitrobenzoate |
| CAS Number | 76918-64-4 | 1184840-02-5 |
| Molecular Weight | 210.19 g/mol | 238.24 g/mol |
| Steric Hindrance | Low (Planar, accessible carbonyl) | High (Bulky t-butyl group shields carbonyl) |
| Lipophilicity | Moderate | High (Enhanced solubility in DCM/EtOAc) |
| Electronic Effect | Standard electron-withdrawing ester | Inductive donation from t-butyl stabilizes carbocation intermediates (acid lability) |
Electronic Context
The 3-nitro group is strongly electron-withdrawing, deactivating the benzene ring toward electrophilic aromatic substitution but activating the 4-amino group for nucleophilic displacement (though less relevant here as it is an aniline). Crucially, the nitro group increases the acidity of the aniline protons (
Reactivity Profile: Ester Cleavage (Deprotection)
This is the defining difference between the two derivatives. The choice of ester dictates the deprotection strategy and the sequence of subsequent reactions.
A. Acidolysis (tert-Butyl Specific)
The tert-butyl ester is cleaved via an
-
Reagents: Trifluoroacetic acid (TFA) / DCM (1:1), 4M HCl in Dioxane, or Formic Acid.
-
Mechanism: Protonation of the carbonyl oxygen
cleavage of the -butyl-oxygen bond formation of stable -butyl carbocation elimination to isobutylene. -
Observation: The ethyl ester is stable under these conditions (requires forcing reflux in concentrated acid to hydrolyze).
B. Saponification (Ethyl Specific)
The ethyl ester is cleaved via a
-
Reagents: LiOH, NaOH, or KOH in THF/Water or MeOH/Water.
-
Mechanism: Hydroxide attacks the carbonyl carbon
tetrahedral intermediate loss of ethoxide.[1] -
Observation: The tert-butyl ester is generally resistant to saponification due to steric bulk preventing the nucleophile (OH⁻) from attacking the carbonyl carbon efficiently. It often requires heating or stronger nucleophiles to cleave.
Visualization: Orthogonal Deprotection Pathways
Figure 1: Orthogonal stability of tert-butyl and ethyl esters allows for selective deprotection strategies.
Reactivity Profile: Functionalization of the Core
A. Diazotization (Sandmeyer Reaction)
Critical Warning: The stability of the ester during diazotization (
-
Ethyl Ester: Highly Recommended. The ethyl ester is stable in the aqueous mineral acid (HCl or
) required to generate the nitrosonium ion ( ). You can convert the 4-amino group to a halide, hydroxyl, or nitrile with high fidelity. -
tert-Butyl Ester: High Risk. The acidic conditions required for diazotization can prematurely cleave the tert-butyl ester.
-
Mitigation: If you must use the tert-butyl ester, use organic nitrites (
-BuONO) in non-aqueous solvents (acetonitrile) with mild acids (e.g., or -TsOH) instead of aqueous HCl.
-
B. Reduction of Nitro Group
Both esters tolerate catalytic hydrogenation (
-
Iron/Acid (Bechamp): Standard Fe/HCl works well for the ethyl ester. For the tert-butyl ester, the HCl can cause hydrolysis. Use Iron/Ammonium Chloride (
) or Zinc/Acetic Acid to preserve the tert-butyl group. -
Tin(II) Chloride (
): Compatible with both, provided the acidic workup is controlled for the tert-butyl derivative.
Experimental Protocols
Protocol A: Selective Deprotection of tert-Butyl Ester
Use this when retaining other base-sensitive groups (e.g., acetates, Fmoc).
-
Dissolution: Dissolve 1.0 eq of tert-butyl 4-amino-3-nitrobenzoate in Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Acid Addition: Add Trifluoroacetic acid (TFA) slowly to achieve a 1:1 v/v ratio with DCM.
-
Note: Gas evolution (isobutylene) indicates reaction progress.
-
-
Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (the acid is significantly more polar/lower
). -
Workup: Concentrate in vacuo. Co-evaporate with toluene (
) to remove residual TFA. -
Yield: Quantitative conversion is typical.
Protocol B: Saponification of Ethyl Ester
Use this for standard acid generation.
-
Dissolution: Dissolve 1.0 eq of ethyl 4-amino-3-nitrobenzoate in THF/MeOH (3:1).
-
Base Addition: Add 2.0 eq of LiOH (dissolved in minimal water).
-
Reaction: Stir at room temperature for 4–12 hours.
-
Note: The solution often darkens due to the electron-deficient aromatic ring interacting with hydroxide.
-
-
Workup: Acidify carefully with 1M HCl to pH 3–4. The free acid typically precipitates. Filter and wash with cold water.
Comparative Data Summary
| Parameter | Ethyl Ester | tert-Butyl Ester |
| Synthesis Method | Fischer Esterification (EtOH/H₂SO₄) | Isobutylene/H₂SO₄ or Boc₂O/DMAP |
| Acid Stability | High (Stable to 6M HCl, TFA) | Low (Cleaves in TFA, dilute HCl) |
| Base Stability | Low (Hydrolyzes in 1M NaOH) | High (Stable to 1M NaOH at RT) |
| Nucleophilic Attack | Susceptible (Amidation/Transesterification) | Resistant (Steric bulk protects carbonyl) |
| Recrystallization | Ethanol/Water | Hexanes/Ethyl Acetate |
| Typical Yield (Synthesis) | >90% | 70–85% |
Decision Matrix for Researchers
-
Choose Ethyl if: You plan to perform acid-mediated reactions (nitration, diazotization) or need a cheap, scalable starting material.
-
Choose tert-Butyl if: You need to modify the 4-amino group using base-sensitive reagents (e.g., acyl chlorides followed by basic workup) or require orthogonal protection to remove the ester without touching a methyl/ethyl ester elsewhere in the molecule.
References
-
BenchChem. (2025). Comparative Analysis of Ester Protecting Group Stability. Retrieved from
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester stability profiles).
-
Marcantoni, E., et al. (2001).[2] "Selective Deprotection of tert-Butyl Esters." Journal of Organic Chemistry, 66(12), 4430-4432.
-
Farlow, A., & Krömer, J. (2016).[3] "Reactions with Aminobenzoic Acids via Diazonium Salts." International Journal of Organic Chemistry, 6, 95-99.[3] (Data on Sandmeyer stability of ethyl esters).
-
Org. Synth. (1973). "tert-Butyl Diazoacetate."[4] Organic Syntheses, Coll.[4] Vol. 5, p. 179. (Demonstrates t-butyl stability under specific non-aqueous diazo conditions).
Sources
Spectroscopic Analysis & Method Development Guide: tert-Butyl 4-amino-3-nitrobenzoate
Executive Summary
This guide provides a technical analysis of tert-butyl 4-amino-3-nitrobenzoate , a critical intermediate in the synthesis of benzimidazoles and PNA (Peptide Nucleic Acid) monomers. Unlike its methyl or ethyl counterparts, the tert-butyl ester offers unique orthogonal protection , remaining stable under basic hydrolysis conditions while being selectively cleavable under acidic conditions (e.g., TFA/DCM).
This document details the spectroscopic differentiation of the product from its starting material (4-amino-3-nitrobenzoic acid ) and compares its performance profile against the standard methyl ester alternative.
Synthetic Context & Pathway
The synthesis of tert-butyl esters from electron-deficient amino acids requires specific activation strategies to avoid side reactions. The recommended route utilizes Boc Anhydride (
Reaction Scheme
The transformation involves the conversion of the free carboxylic acid to the tert-butyl ester.
Figure 1: Synthetic pathway using mild Boc-anhydride activation.
Spectroscopic Characterization
Differentiation between the starting material (Acid) and the Product (Ester) is primarily achieved via
Nuclear Magnetic Resonance ( H-NMR)
The diagnostic signal is the appearance of the intense tert-butyl singlet at ~1.58 ppm and the disappearance of the broad carboxylic acid proton.
Table 1: Comparative
| Proton Assignment | 4-Amino-3-nitrobenzoic Acid (SM) | tert-Butyl 4-amino-3-nitrobenzoate (Product) | Methyl 4-amino-3-nitrobenzoate (Alternative) |
| Ar-H (C2) | |||
| Ar-H (C6) | |||
| Ar-H (C5) | |||
| Ester Group | N/A | ||
| Absent | Absent |
Note: Chemical shifts (
Infrared Spectroscopy (FT-IR)
The carbonyl stretch (
-
Starting Material (Acid): Broad
stretch ( ) and Acid ( ). -
Product (Ester): Sharp Ester
( ) and distinct aliphatic stretches ( ) from the t-butyl group.
Analytical Decision Tree
Use this logic flow to confirm product identity during process development.
Figure 2: Rapid identification logic for quality control.
Comparative Performance: tert-Butyl vs. Methyl Ester
In drug development, the choice of protecting group dictates the synthetic strategy.
Table 2: Performance & Stability Matrix
| Feature | tert-Butyl Ester (Product) | Methyl Ester (Alternative) | Strategic Advantage |
| Acid Stability | Low (Cleaves with TFA/HCl) | High (Stable to dilute acid) | Allows deprotection without touching base-sensitive groups. |
| Base Stability | High (Resists saponification) | Low (Cleaves with LiOH/NaOH) | Ideal for reactions requiring basic conditions (e.g., alkylations). |
| Lipophilicity | High (LogP ~ 2.8) | Moderate (LogP ~ 1.8) | Better solubility in organic solvents (DCM, EtOAc). |
| Atom Economy | Lower (Loss of | Higher (Loss of | Methyl is preferred for large-scale unless orthogonality is needed. |
Experimental Protocol
Method:
-
Preparation: Dissolve 4-amino-3-nitrobenzoic acid (1.0 eq) in anhydrous THF or tert-Butanol .
-
Activation: Add
(2.0 eq) and DMAP (0.2 eq, catalytic). -
Reaction: Stir at 40°C for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:3).
-
Observation: Evolution of
gas indicates reaction progress.
-
-
Work-up:
-
Dilute with Ethyl Acetate.[3]
-
Wash with 1N
(removes unreacted acid). -
Wash with Brine, dry over
.
-
-
Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
References
-
National Institutes of Health (NIH). Structure and synthesis of nitrobenzoate derivatives. Available at: [Link]
Sources
A Comparative Guide to the Structural Validation of Synthesized tert-Butyl 4-amino-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Well-Characterized Intermediate
In the landscape of pharmaceutical and materials science research, the purity and structural integrity of intermediate compounds are paramount. Tert-butyl 4-amino-3-nitrobenzoate is a valuable building block, featuring a trifunctional aromatic ring that offers multiple avenues for synthetic elaboration. Its applications can range from the development of novel dyes and polymers to the synthesis of complex heterocyclic scaffolds with potential biological activity.[1] Given its role as a foundational precursor, rigorous structural validation is not merely a procedural step but a critical determinant of downstream success.
This guide provides a comprehensive comparison of methodologies for the synthesis and, more importantly, the multi-faceted analytical validation of tert-butyl 4-amino-3-nitrobenzoate. We will delve into the "why" behind the choice of analytical techniques, offering a framework for achieving unambiguous structural confirmation.
Part 1: A Comparative Overview of Synthetic Strategies
The synthesis of tert-butyl 4-amino-3-nitrobenzoate from its parent carboxylic acid, 4-amino-3-nitrobenzoic acid, requires careful consideration of the sterically hindered nature of the tert-butyl group. Below, we compare two common and effective methods.
Method A: Modified Fischer-Speier Esterification
This classical acid-catalyzed esterification remains a robust and cost-effective method.[2][3] For tert-butyl esters, which are prone to elimination under harsh acidic conditions, a modified approach using a milder acid catalyst and an excess of the alcohol is often employed.
Causality of Experimental Choices:
-
Sulfuric Acid as Catalyst: A strong acid is necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic tert-butanol.
-
Excess tert-Butanol as Solvent: Using tert-butanol as the solvent shifts the reaction equilibrium towards the product side, in accordance with Le Chatelier's principle.
-
Moderate Reaction Temperature: A balance must be struck between providing sufficient activation energy for the reaction and preventing the acid-catalyzed decomposition of the tert-butyl ester product.
Method B: Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Mediated Esterification
This method offers a milder alternative to strong acid catalysis, which is particularly useful for sensitive substrates.
Causality of Experimental Choices:
-
DCC as a Dehydrating Agent: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
DMAP as a Nucleophilic Catalyst: DMAP accelerates the reaction by forming an even more reactive acylpyridinium species, which is then readily attacked by tert-butanol.
-
Room Temperature Reaction: The high reactivity of the intermediates allows the reaction to proceed efficiently at ambient temperature, minimizing potential side reactions.
Part 2: The Cornerstone of Confidence: A Multi-pronged Approach to Structural Validation
No single analytical technique can definitively confirm the structure of a newly synthesized compound. A synergistic approach, employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural elucidation.
Workflow for Comprehensive Structural Validation
Caption: A comprehensive workflow for the synthesis and structural validation of tert-butyl 4-amino-3-nitrobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Predicted ¹H NMR Data for tert-Butyl 4-amino-3-nitrobenzoate:
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~8.4 | d | 1H | H-2 | Ortho to the electron-withdrawing nitro and ester groups, significantly deshielded. |
| b | ~7.8 | dd | 1H | H-6 | Ortho to the ester group and meta to the nitro group, deshielded. |
| c | ~6.9 | d | 1H | H-5 | Ortho to the electron-donating amino group, shielded. |
| d | ~5.5 | br s | 2H | -NH₂ | Broad signal due to quadrupolar relaxation and potential hydrogen bonding. |
| e | ~1.6 | s | 9H | -C(CH₃)₃ | Singlet due to the nine equivalent protons of the tert-butyl group. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data for tert-Butyl 4-amino-3-nitrobenzoate:
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~164 | C=O (ester) | Carbonyl carbon, significantly deshielded. |
| 2 | ~148 | C-4 | Attached to the electron-donating amino group. |
| 3 | ~135 | C-3 | Attached to the electron-withdrawing nitro group. |
| 4 | ~133 | C-6 | Aromatic CH. |
| 5 | ~125 | C-1 | Quaternary carbon attached to the ester group. |
| 6 | ~120 | C-2 | Aromatic CH. |
| 7 | ~118 | C-5 | Aromatic CH, shielded by the amino group. |
| 8 | ~82 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| 9 | ~28 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[4][5]
Predicted IR Absorption Data for tert-Butyl 4-amino-3-nitrobenzoate:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3490-3300 | Medium-Strong | N-H stretch | Asymmetric and symmetric stretching of the primary amine. |
| 3100-3000 | Weak-Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the benzene ring. |
| 2980-2960 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the tert-butyl group. |
| ~1715 | Strong | C=O stretch (ester) | Carbonyl stretch, a very prominent peak. |
| ~1620 | Medium | N-H bend | Scissoring vibration of the primary amine. |
| ~1580, ~1470 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1530 | Strong | Asymmetric NO₂ stretch | Characteristic strong absorption for a nitro group. |
| ~1350 | Strong | Symmetric NO₂ stretch | Characteristic strong absorption for a nitro group. |
| ~1250 | Strong | C-O stretch (ester) | Stretching of the ester C-O bond. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.[6]
Predicted Mass Spectrometry Data for tert-Butyl 4-amino-3-nitrobenzoate:
| m/z | Proposed Fragment | Rationale for Fragmentation |
| 238 | [M]⁺ | Molecular ion peak. |
| 182 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl ester, a characteristic fragmentation. |
| 165 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy group. |
| 136 | [M - C₄H₈ - NO₂]⁺ | Subsequent loss of a nitro radical from the ion at m/z 182. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation, a very stable carbocation. |
Logical Relationship of Analytical Techniques
Caption: The synergistic relationship between NMR, IR, and MS for unambiguous structural validation.
Part 3: Detailed Experimental Protocols
Synthesis Protocol: Modified Fischer-Speier Esterification
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-nitrobenzoic acid (1.0 eq).
-
Add an excess of tert-butanol (approximately 10-20 eq), which will also serve as the solvent.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Heat the reaction mixture to a gentle reflux (around 80-85 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Analytical Protocols
-
NMR Spectroscopy:
-
Dissolve a 5-10 mg sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
-
IR Spectroscopy:
-
Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).
-
Acquire the mass spectrum, ensuring to observe the molecular ion peak and the major fragment ions.
-
Conclusion: A Commitment to Scientific Rigor
The structural validation of a synthesized compound like tert-butyl 4-amino-3-nitrobenzoate is a testament to the principles of scientific integrity. By employing a combination of robust synthetic methods and orthogonal analytical techniques, researchers can proceed with confidence in the identity and purity of their materials. This guide has provided a framework for not only the "how" but, more importantly, the "why" of these critical processes, empowering scientists to make informed decisions in their research endeavors.
References
-
Kam, C. M., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(8), 2265-2270. [Link]
-
JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. [Link]
-
Kam, C. M., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Semantic Scholar. [Link]
-
ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. [Link]
-
Gardner, K. E., & Sarpong, R. (2022). Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes accessed from 2-pyrones. Tetrahedron Letters, 114, 154272. [Link]
-
ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. [Link]
-
ACS Publications. (2024). Two-Step Synthesis of 4-Hydroxy-3,5-dimethylphenyl Benzoate: Undergraduate Organic Laboratory of Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution. Journal of Chemical Education. [Link]
-
ResearchGate. (n.d.). 4-tert-Butylamino-3-nitrobenzoic acid. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-tert-Butylamino-3-nitrobenzoic acid. PubMed Central. [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]
-
Bond University Research Portal. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]
- Google Patents. (n.d.). CN105820049A - Synthesis method for tert-butyl ester compound.
-
ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Esters. [Link]
-
ACS Publications. (2023). Evaluation of Molecular Fragmentation in Polycyclic Aromatic Hydrocarbons by Time-of-Flight Secondary Ion Mass Spectrometry. Energy & Fuels. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of substituted benzo[b][7][8]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of functionalized alkyl substituted benzoquinones by Rh-catalyzed additions of boronic acids. Organic & Biomolecular Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Butylamino-3-nitrobenzoic acid. PubMed Central. [Link]
-
Elsevier. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Wikipedia. (n.d.). Spectrochimica Acta Part A. [Link]
-
ScienceDirect. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
CORE. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 1-(2-Methoxybenzylidene). [Link]
-
Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
MOST Wiedzy. (n.d.). SPECTROCHIMICA ACTA PART A-MOLECULAR AND BIOMOLECULAR SPECTROSCOPY. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... [Link]
-
PubChemLite. (n.d.). Methyl 3-amino-4-tert-butyl-5-nitrobenzoate (C12H16N2O4). [Link]
- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
-
Royal Society of Chemistry. (n.d.). 2 - Supporting Information. [Link]
-
Chemsrc. (n.d.). tert-Butyl 4-amino-3-methylbenzoate. [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-butyl 3-nitrobenzoate. PubChem. [Link]
-
Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. research.bond.edu.au [research.bond.edu.au]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 6. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
In the landscape of drug discovery and development, the exploration of novel chemical scaffolds with significant biological activity is paramount. Nitroaromatic compounds, a class of molecules characterized by the presence of a nitro group attached to an aromatic ring, have garnered considerable attention for their diverse pharmacological properties.[1][2][3] This guide provides a comparative analysis of the biological activity of tert-butyl 4-amino-3-nitrobenzoate and its structurally related analogs. While direct biological data for tert-butyl 4-amino-3-nitrobenzoate is not extensively available in peer-reviewed literature, its chemical structure suggests its potential as a valuable intermediate for synthesizing biologically active molecules.[4][5] By examining the biological activities of closely related compounds, we can infer its potential applications and guide future research directions.
The core structure, featuring a 4-amino-3-nitrobenzoate backbone, is a key pharmacophore. The presence of the nitro group is often crucial for the biological effects of these compounds, as it can be enzymatically reduced within cells to produce reactive nitrogen species, leading to cellular damage and death.[1] This mechanism forms the basis for their potential antimicrobial and anticancer properties.[1][3] The tert-butyl ester, on the other hand, can modulate the compound's physicochemical properties, such as lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its biological activity.[6][7]
This guide will delve into the reported antimicrobial and anticancer activities of various 4-amino-3-nitrobenzoate derivatives and related nitroaromatic compounds, providing a comparative analysis of their potency and spectrum of activity. We will also detail the standard experimental protocols employed to evaluate these biological activities, offering a framework for researchers to conduct their own investigations in this promising area of medicinal chemistry.
Comparative Analysis of Biological Activity
The biological activity of nitroaromatic compounds is significantly influenced by the nature and position of substituents on the aromatic ring. Below, we compare the reported activities of several classes of compounds related to tert-butyl 4-amino-3-nitrobenzoate.
Derivatives of 4-nitrobenzoic acid and related structures have demonstrated notable activity against a range of microbial pathogens.
Table 1: Comparative Antimicrobial and Antifungal Activity of Nitroaromatic Compounds
| Compound Class | Specific Derivative(s) | Target Organism(s) | Activity Metric (e.g., MIC) | Reference |
| 4-Nitrobenzamide Derivatives | Compounds 3a and 3a1 (Schiff bases) | Gram-positive and Gram-negative bacteria | Potent activity at 200 µg/ml | [8] |
| 3-Methyl-4-nitrobenzoate Derivatives | Various alkyl esters | Candida species | Variation in MIC based on alkyl ester side chain | [1] |
| Halogenated Nitro Derivatives | Compounds 9b-9d | Staphylococcus aureus | MIC range: 15.6–62.5 μg/mL | [2][3] |
| Candida species | MFC range: 15.6–62.5 μg/mL | [2][3] | ||
| 4-Nitrobenzoate Organotin Complexes | Diphenyltin(IV) di-4-nitrobenzoate | Salmonella sp., Staphylococcus aureus | MIC: 5 x 10⁻⁴ M | [9] |
| Nitrobenzoate Esters | 3,5-dinitro esters (C8-C12 chains) | Mycobacterium tuberculosis | Highly active (specific MICs in reference) | [10][11] |
From the data, it is evident that the 4-nitrobenzoyl scaffold is a viable starting point for the development of novel antimicrobial agents. The introduction of different functional groups, such as in the formation of Schiff bases or the inclusion of halogens, can significantly enhance the antimicrobial potency.[2][3][8] Furthermore, the lipophilicity of the ester group in nitrobenzoates plays a crucial role in their activity against M. tuberculosis, with optimal activity observed for chain lengths between 8 and 12 carbons.[11]
The hypoxic (low oxygen) environment of solid tumors provides a unique opportunity for the selective activation of nitroaromatic compounds as anticancer agents.[1] In such environments, cellular reductases can reduce the nitro group to cytotoxic species, leading to targeted tumor cell killing.
Table 2: Comparative Anticancer Activity of Nitroaromatic Compounds
| Compound Class | Specific Derivative(s) | Cell Line(s) | Activity Metric (e.g., IC50) | Mechanism of Action | Reference |
| Nitrobenzyl Derivatives of SN-38 | 4-nitrobenzyl-C10-substituted-SN-38 | Human leukemia K562 | IC50: 58.0 nM | Hypoxia-activated prodrug, Topoisomerase I inhibition | [12] |
| N-Alkyl-nitroimidazoles | N-methyl- and N-ethyl-nitroimidazole | Breast cancer (MDA-MB231) | LC50 as low as 16.7 µM | Interference with DNA synthesis | [13] |
| Benzoimidazoquinazoline Derivatives | Compound 3b | Liver hepatocellular cells (Hep G2) | IC50: 75.32 μg/mL | Induction of high toxicity in cancer cells | [14] |
The concept of hypoxia-activated prodrugs is a promising strategy in cancer therapy, and nitroaromatic compounds are well-suited for this approach.[12] The study on nitrobenzyl derivatives of SN-38 demonstrates that the 4-nitrobenzyl group can act as an effective "trigger" that is removed under hypoxic conditions to release the active cytotoxic agent.[12] This highlights the potential for designing targeted therapies with reduced side effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the biological activities discussed above.
This protocol is based on the broth microdilution method.
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C.
-
Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed cancer cells (e.g., Hep G2, MDA-MB231) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]
-
Caption: Workflow for MTT Cytotoxicity Assay.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for many nitroaromatic compounds, particularly in the context of anticancer and some antimicrobial activities, involves the bioreductive activation of the nitro group.
Caption: Bioreductive Activation of Nitroaromatic Compounds.
This pathway is particularly relevant in hypoxic cancer cells where the expression of certain reductases is upregulated. The resulting reactive species can cause a variety of cellular damage, including DNA strand breaks and protein dysfunction, ultimately leading to programmed cell death (apoptosis).
Conclusion
While tert-butyl 4-amino-3-nitrobenzoate itself has not been extensively studied for its biological activities, the wealth of data on its structural analogs strongly suggests its potential as a scaffold for the development of novel therapeutic agents. The comparative analysis presented in this guide indicates that derivatives of 4-amino-3-nitrobenzoate are promising candidates for antimicrobial and anticancer drug discovery. The key to unlocking their full potential lies in the strategic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided herein offer a solid foundation for researchers to further explore this fascinating class of compounds. Future studies should focus on the synthesis and comprehensive biological evaluation of a library of tert-butyl 4-amino-3-nitrobenzoate derivatives to establish clear structure-activity relationships and identify lead compounds for preclinical development.
References
- Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs. Benchchem.
- Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. ResearchGate.
- Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.
- Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate.
- Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC - NIH.
- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science.
- tert-Butyl 4-amino-3-nitrobenzoate. BLD Pharm.
- 4-tert-Butylamino-3-nitrobenzoic acid. ResearchGate.
- Supporting Information. CDC Stacks.
- Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI.
-
Anticancer Activity and High Content Screening of New 6-Substituted-5,6-dihydrobenzo[9][10]imidazo[1,2-c]quinazoline Derivatives. Research Journal of Pharmacy and Technology. Available at:
- Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. PMC.
- Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal.
- tert-Butyl 4-aminobenzoate. MilliporeSigma.
- 4-Amino-3-nitrobenzoic acid. Chem-Impex.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI.
- A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University.
- The tert-butyl group in chemistry and biology. ResearchGate.
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate. ChemBK.
- Synthesis routes of 4-Amino-3-nitrobenzoic acid. Benchchem.
- tert-Butyl 4-fluoro-3-nitrobenzoate. BLD Pharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 14. rjptonline.org [rjptonline.org]
Comparative Guide: Environmental Impact of tert-Butyl 4-Amino-3-Nitrobenzoate Synthesis
The following guide provides an in-depth technical comparison of synthesis methods for tert-butyl 4-amino-3-nitrobenzoate , designed for researchers and drug development professionals.
Executive Summary
tert-Butyl 4-amino-3-nitrobenzoate is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and polyfunctionalized scaffolds. Its synthesis presents a classic chemoselective challenge: esterifying a sterically hindered carboxylic acid while preserving the nucleophilic aniline moiety.
This guide compares three distinct synthesis methodologies:
-
The Traditional Acid Chloride Route: High reliability but poor environmental profile.
-
The Boc-Anhydride (
) Coupling: A mild, "green-chemistry" aligned approach preferred in medicinal chemistry. -
The Isobutylene Addition: An atom-economical industrial route with significant safety constraints.
Method A: The Traditional Acid Chloride Activation
This method relies on activating 4-amino-3-nitrobenzoic acid with thionyl chloride (
Mechanism & Protocol
-
Activation: The carboxylic acid reacts with
(often with catalytic DMF) to release and gases. -
Esterification: The resulting acid chloride reacts with tert-butanol in the presence of a base (Pyridine or
) to scavenge the generated HCl.
Step-by-Step Protocol:
-
Activation: Suspend 4-amino-3-nitrobenzoic acid (1.0 equiv) in anhydrous Toluene or DCM.
-
Add Thionyl Chloride (1.5 equiv) dropwise at 0°C. Reflux for 2–4 hours until gas evolution ceases.
-
Evaporation: Remove excess
and solvent under reduced pressure (Critical for safety). -
Coupling: Redissolve residue in dry DCM. Add tert-butanol (2.0 equiv) and Pyridine (2.5 equiv) at 0°C.
-
Workup: Quench with water, extract with DCM, wash with dilute HCl (to remove pyridine), and recrystallize.
Environmental Impact Analysis
-
Atom Economy: Poor . The leaving groups (
, ) and the base salt ( ) constitute significant waste. -
Toxicity: High . Thionyl chloride is corrosive and produces toxic gas. Chlorinated solvents (DCM) are probable human carcinogens.
-
E-Factor: Estimated >15 (kg waste / kg product).
Method B: The Boc-Anhydride ( ) / DMAP Coupling
A widely adopted method in modern medicinal chemistry, this approach uses Di-tert-butyl dicarbonate (
Mechanism & Protocol
DMAP acts as a nucleophilic catalyst, attacking
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-amino-3-nitrobenzoic acid (1.0 equiv) in tert-butanol (solvent & reagent) or THF/DCM mixture.
-
Addition: Add
(1.2 equiv). -
Catalysis: Add DMAP (0.1–0.3 equiv) slowly. Caution: Rapid gas evolution (
). -
Reaction: Stir at 25–40°C for 12–24 hours.
-
Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 1M citric acid (to remove DMAP) and brine.
Environmental Impact Analysis
-
Atom Economy: Moderate .
generates and tert-butanol as byproducts. While is a greenhouse gas, the quantity on a lab scale is negligible compared to solvent incineration. -
Toxicity: Low . Avoids chlorinated reagents and sulfur/phosphorus byproducts.
-
E-Factor: Estimated 5–10 . Waste is primarily the solvent and unreacted Boc residues.
Method C: Acid-Catalyzed Isobutylene Addition
Used primarily in industrial settings, this method involves the direct addition of the carboxylic acid across the double bond of isobutylene gas.
Mechanism & Protocol
Protonation of isobutylene generates a tert-butyl carbocation, which is intercepted by the carboxylic acid.
Protocol Summary:
-
Setup: Requires a pressure vessel (autoclave).
-
Reaction: Charge vessel with acid precursor, dissolved in DCM or Dioxane. Add conc.
(cat). -
Pressurization: Condense Isobutylene gas into the vessel at -78°C, then seal and warm to room temperature.
-
Workup: Vent excess gas. Neutralize acid catalyst.
Environmental Impact Analysis
-
Atom Economy: Excellent (100%) .[1] All atoms of the reactants are incorporated into the product (assuming no polymerization of isobutylene).
-
Toxicity: Moderate . Isobutylene is flammable.
-
Scalability: High, but requires specialized pressure equipment.
Comparative Data & Visualization
Performance Metrics
| Metric | Method A: Acid Chloride | Method B: Boc-Anhydride | Method C: Isobutylene |
| Yield | 85–95% | 75–90% | 60–80% |
| Atom Economy | Low | Moderate | High |
| Reagent Toxicity | High ( | Low ( | Moderate (Gas) |
| Waste (E-Factor) | High (>15) | Low (<10) | Lowest (<5) |
| Equipment | Standard Glassware | Standard Glassware | Pressure Vessel |
| Suitability | Large Scale (if waste managed) | R&D / Med Chem | Industrial Production |
Pathway Visualization
The following diagram illustrates the mechanistic divergence and waste generation for the three methods.
Figure 1: Comparative workflow of synthesis routes showing reagents, intermediates, and waste streams.
Detailed Mechanism: DMAP-Catalyzed Boc-Esterification
This mechanism is highlighted for its relevance to Green Chemistry in pharmaceutical R&D.
Figure 2: Catalytic cycle of DMAP with Boc-Anhydride for mild esterification.
Expert Recommendation
For drug development and discovery phases (milligram to gram scale), Method B (Boc-Anhydride) is the superior choice.
-
Rationale: It avoids the safety hazards of pressurized gases (Method C) and the corrosive, noxious nature of thionyl chloride (Method A). The reaction proceeds under mild conditions that tolerate sensitive functional groups often found in complex pharmaceutical intermediates.
-
Validation: The evolution of
serves as a visual indicator of reaction progress, making the protocol self-monitoring.
For process scale-up (kilogram scale), Method C (Isobutylene) should be investigated due to its superior atom economy and lower raw material costs, provided engineering controls for high-pressure systems are available.
References
-
Synthesis of 4-tert-Butylamino-3-nitrobenzoic acid (Crystal Structure & Precursor Context) Source: National Institutes of Health (PMC) / Acta Crystallographica URL:[Link]
-
Boc Protection Mechanism & Reagents (Boc2O + DMAP) Source: Common Organic Chemistry URL:[Link]
-
Environmental Transformation of Nitroaromatics (Context on Waste Fate) Source: CDC / ATSDR URL:[Link]
-
Preparation of m-Nitrobenzoic Acid Derivatives (Classic Nitration/Esterification) Source: Organic Syntheses, Coll.[2] Vol. 4, p.715 URL:[Link][3]
Sources
Safety Operating Guide
Personal protective equipment for handling tert-butyl 4-amino-3-nitrobenzoate
CAS No: 1184840-02-5 Molecular Formula: C11H14N2O4 Physical State: Solid (typically yellow/orange powder)
Executive Safety Summary & Hazard Profiling
As a Senior Application Scientist, I must clarify a critical logistical reality: specific toxicological data for tert-butyl 4-amino-3-nitrobenzoate is limited. Unlike common solvents, this intermediate lacks a globally harmonized, extensive safety profile.
Therefore, we apply the Structure-Activity Relationship (SAR) Precautionary Protocol . We treat this compound based on its functional moieties: the nitro-aromatic amine .
The "Analogous Hazard" Assessment
We derive our safety protocols by analyzing the risks associated with its structural analogs (e.g., 4-nitroaniline and 4-amino-3-nitrobenzoic acid).
| Functional Group | Associated Risk | Physiological Mechanism |
| Nitro Group (-NO₂) | Methemoglobinemia | Metabolic reduction of the nitro group can oxidize hemoglobin to methemoglobin, impairing oxygen transport. |
| Primary Amine (-NH₂) | Skin Sensitization | Aromatic amines are notorious sensitizers; repeated exposure may trigger allergic dermatitis. |
| Benzoate Ester | Irritation | Dust is likely a mechanical and chemical irritant to the respiratory tract and ocular mucosa. |
Critical Directive: Handle this substance as if it is a Category 3 Acute Toxicant (Oral/Dermal/Inhalation) and a Skin Sensitizer .
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient for nitro-aromatics. The lipophilic nature of the tert-butyl ester group increases skin permeability, making dermal protection paramount.
A. Hand Protection Strategy
Do not rely on single thin nitrile gloves. Nitro-aromatics can permeate thin nitrile rubber.
-
Primary Recommendation (Solid Handling): Double Nitrile Gloving.
-
Inner Layer: 4 mil (0.10 mm) standard nitrile (inspection layer).
-
Outer Layer: 5-8 mil (0.12–0.20 mm) extended cuff nitrile.
-
Protocol: If the outer glove is contaminated by dust, change immediately. The inner glove acts as a "time buffer."
-
-
Secondary Recommendation (Solution Handling): Laminate Film (Silver Shield/4H).
-
Why: If the compound is dissolved in organic solvents (DCM, Ethyl Acetate), the solvent acts as a carrier, driving the toxicant through nitrile. Laminate gloves provide broad-spectrum chemical resistance.
-
B. Respiratory Protection[1][2][3][4][5]
-
Engineering Control (Mandatory): All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
PPE Backup: If fume hood access is compromised or during spill cleanup, use a Half-face respirator with P100 (HEPA) cartridges . Simple surgical masks offer zero protection against chemical dust.
C. Ocular & Body Protection[1][2][5][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust settling behind the lens.
-
Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats to prevent dust accumulation on fabric that enters "clean" areas (offices/cafeterias).
Operational Protocols: Step-by-Step
Protocol A: Weighing & Transfer
Objective: Eliminate dust generation and surface contamination.
-
Preparation: Place a disposable absorbent mat (plastic side down) inside the fume hood. Place the balance inside the hood if possible.
-
Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat. Nitro-aromatic powders are often static-prone, leading to "jumping" powder.
-
The "Tunnel" Technique: Do not pour from the bottle. Use a long-neck spatula to transfer deep inside the weighing vessel.
-
Decontamination: Immediately wipe the spatula and the exterior of the stock bottle with a Kimwipe dampened in Ethanol/Acetone before removing them from the hood. Dispose of the wipe as hazardous waste.
Protocol B: Solubilization
Objective: Prevent "Carrier Solvent" absorption.
-
Note: This compound is lipophilic. When dissolved in DMSO or DMF, it penetrates skin rapidly.
-
Rule: Never handle solutions of this compound with a syringe outside the hood.
-
Sharps Safety: Use Luer-lock syringes to prevent needle pop-off during pressure filtration.
Protocol C: Spill Management (Solid)
-
Isolate: Alert nearby personnel.
-
PPE Upgrade: Don double gloves and P100 respirator if outside the hood.
-
Dry Clean: Do not spray water (spreads contamination). Cover spill with wet paper towels (dampened with water) to prevent dust dispersal, then scoop up the wet mass.
-
Wash: Clean the surface with soap and water, followed by an alcohol wipe.
Waste Disposal & Deactivation
Disposal must align with RCRA regulations for toxic organic waste.
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Solid - Nitroaromatic."
-
Liquid Waste: Segregate into "Organic Solvents + Toxic" streams. Do not mix with oxidizers (e.g., Nitric Acid waste) as nitro compounds can be reactive.
-
Container Rinsing: Triple rinse empty stock bottles with acetone. Collect the first two rinses as hazardous waste. Deface the label before discarding the glass.
Workflow Visualization
The following diagram illustrates the "Chain of Custody" for safety, ensuring the compound is contained from storage to disposal.
Figure 1: Operational workflow ensuring containment of tert-butyl 4-amino-3-nitrobenzoate.
References
-
PubChem. (n.d.). Compound Summary: 4-Amino-3-nitrobenzoic acid.[1] National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
